Imidazo[1,2-a]pyridin-6-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-1-2-7-8-3-4-9(7)5-6/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEIQZOHERKVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616963 | |
| Record name | Imidazo[1,2-a]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-62-7 | |
| Record name | Imidazo[1,2-a]pyridin-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Imidazo 1,2 a Pyridin 6 Ol and Its Analogs
Established Synthetic Pathways to the Imidazo[1,2-a]pyridine (B132010) Core
The construction of the imidazo[1,2-a]pyridine ring system is predominantly achieved through the reaction of a 2-aminopyridine (B139424) derivative with a two-carbon synthon, which can be an α-haloketone, an aldehyde, or other suitable electrophiles.
Condensation Reactions in Imidazo[1,2-a]pyridine Synthesis
Condensation reactions are a cornerstone of heterocyclic synthesis, providing direct routes to the imidazo[1,2-a]pyridine scaffold through the formation of key carbon-nitrogen bonds.
Groebke–Blackburn–Bienaymé Reaction (GBBR) Implementations
The Groebke–Blackburn–Bienaymé Reaction (GBBR) is a powerful isocyanide-based multicomponent reaction (MCR) and a preferred method for synthesizing 3-aminoimidazo[1,2-a]pyridines. mdpi.comnih.gov This one-pot reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often facilitated by a catalyst such as ammonium (B1175870) chloride or scandium triflate. mdpi.commdpi.combeilstein-journals.org The reaction's efficiency can be enhanced by using microwave irradiation, which significantly reduces reaction times. mdpi.commdpi.com The GBBR is valued for its operational simplicity, high atom economy, and the ability to generate diverse molecular libraries from readily available starting materials. mdpi.combeilstein-journals.org
| Reactants | Conditions | Product Type | Source |
|---|---|---|---|
| 2-aminopyridine, 2-azidobenzaldehyde, tert-butyl isocyanide | NH4Cl, Microwave, 60°C | Imidazo[1,2-a]pyridine-3-amine derivative | mdpi.com |
| 2-amino-5-chloropyridine, 2-(3-formylphenoxy)acetic acid, tert-butyl isocyanide | HClO4, DMF, rt | Imidazo[1,2-a]pyridine-containing acid | nih.govbeilstein-journals.org |
| 2-amino-pyridines, 3-formyl-chromone, isocyanides | NH4Cl, EtOH, Microwave, 80°C | Imidazo[1,2-a]pyridine-chromone hybrids | mdpi.com |
Claisen-Schmidt and Knoevenagel Condensation Strategies
The Claisen-Schmidt and Knoevenagel condensation reactions are fundamental C-C bond-forming reactions that are employed to create intermediates for the synthesis of imidazo[1,2-a]pyridines.
The Claisen-Schmidt condensation typically involves the reaction of an aldehyde (often an imidazo[1,2-a]pyridine-3-carbaldehyde) with a ketone (like a substituted acetophenone) under basic conditions (e.g., NaOH in methanol) to form chalcone (B49325) intermediates (α,β-unsaturated ketones). derpharmachemica.comscirp.orgscirp.org These chalcones can then be further cyclized to build more complex heterocyclic systems attached to the imidazo[1,2-a]pyridine core. derpharmachemica.comjmchemsci.com
The Knoevenagel condensation is utilized in multi-step or cascade reactions. For instance, an imidazo[1,2-a]pyridine-2-carbaldehyde (B38260) can react with an active methylene (B1212753) compound like malononitrile. tandfonline.comjmchemsci.com This condensation can be the initial step in a sequence leading to complex derivatives. tandfonline.com In another example, a Knoevenagel condensation between a hydrazone and an aldehyde forms a key intermediate, which then participates in a cascade of reactions including Michael addition and N-cyclization to yield imidazo[1,2-a]pyridine-6-carbohydrazides. rsc.orgrsc.org A proposed mechanism for the formation of benzo rsc.orgrsc.orgimidazo[1,2-a]pyridine derivatives involves an initial Knoevenagel condensation followed by intramolecular nucleophilic attack and cyclization. acs.org
Catalyst-Free Condensation Approaches
Several synthetic methods for imidazo[1,2-a]pyridines have been developed that proceed efficiently without the need for a metal or acid catalyst, aligning with the principles of green chemistry. A notable example is the reaction of 2-aminopyridines with α-haloketones. researchgate.netbio-conferences.org This reaction can be performed under solvent-free conditions, sometimes using simple grinding (grindstone chemistry) at room temperature, or by heating in a high-boiling solvent like DMF. acs.orgresearchgate.net The mechanism involves the initial SN2 reaction between the ring nitrogen of 2-aminopyridine and the α-haloketone, followed by an intramolecular condensation and dehydration to form the fused ring system. bio-conferences.org
Other catalyst-free approaches include:
A cascade reaction between 2-aminopyridine and 1-bromo-2-phenylacetylene. organic-chemistry.org
A three-component reaction involving imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid, which proceeds via a Petasis-like mechanism followed by decarboxylation. nih.gov
A five-component cascade reaction to produce imidazo[1,2-a]pyridine-6-carbohydrazide (B1286002) derivatives in an environmentally benign water and ethanol (B145695) mixture. rsc.org
Cyclization Reactions for Fused Imidazo[1,2-a]pyridine Systems
Intramolecular cyclization is a key step in many synthetic routes to imidazo[1,2-a]pyridines. The classical synthesis involving 2-aminopyridines and α-haloketones culminates in an intramolecular cyclization step. sci-hub.seacs.orgbio-conferences.org More advanced strategies leverage intramolecular reactions to build complex fused systems. For example, novel tetracyclic imidazo[1,2-a]pyridine derivatives have been prepared through an intramolecular nucleophilic aromatic substitution (SNAr) of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. rsc.orgkoreascience.kr Similarly, benzothieno-imidazo[1,2-a]pyridines can be synthesized in excellent yields via an intramolecular sulfenocyclization of 2-(2-halophenyl)imidazo[1,2-a]pyridines using elemental sulfur and a copper catalyst. acs.org
Nucleophilic Substitution and Cross-Coupling Methods
Nucleophilic substitution and metal-catalyzed cross-coupling reactions are powerful tools for both constructing the imidazo[1,2-a]pyridine core and for its subsequent functionalization.
The reaction of 2-chloropyridines with 2H-azirines provides a route to the imidazo[1,2-a]pyridine scaffold. organic-chemistry.org The mechanism involves nucleophilic substitution of the chlorine atom, followed by ring-opening of the azirine and subsequent cyclization. Additionally, methylsulfinylimidazopyridine derivatives have been shown to readily undergo nucleophilic substitution to yield various substituted compounds. nih.gov
Copper-catalyzed cross-coupling reactions are widely used. One-pot procedures enable the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using copper as a catalyst and air as the oxidant. organic-chemistry.org Another copper-catalyzed three-component reaction couples 2-aminopyridine, an aldehyde, and a terminal alkyne to form the desired heterocycle. bio-conferences.org Furthermore, Suzuki-Miyaura cross-coupling reactions have been employed to functionalize the 3- and 6-positions of the imidazo[1,2-a]pyridine ring system on a solid phase, demonstrating the utility of this method for creating diverse libraries of compounds. benthamdirect.com
Suzuki–Miyaura Cross-Coupling in Imidazo[1,2-a]pyridine Construction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. In the context of imidazo[1,2-a]pyridine synthesis, it is particularly valuable for introducing aryl or heteroaryl substituents at specific positions of the heterocyclic core. The reaction typically involves the palladium-catalyzed coupling of a halogenated imidazo[1,2-a]pyridine with a boronic acid or its ester.
Research has demonstrated the efficacy of microwave-assisted Suzuki-Miyaura cross-coupling for the synthesis of 6-substituted imidazo[1,2-a]pyridines. Starting from 6-bromo- or 6-chloroimidazo[1,2-a]pyridines, this method allows for the efficient introduction of various aryl and heteroaryl moieties. The use of microwave irradiation significantly reduces reaction times and can lead to improved yields compared to conventional heating methods.
A study on the microwave-assisted Suzuki cross-coupling of 6-halogeno-2-substituted-imidazo[1,2-a]pyridines with a range of (hetero)aryl boronic acids has provided detailed insights into the optimal reaction conditions. It was found that 6-bromoimidazo[1,2-a]pyridines are effective substrates, and the choice of catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂/PPh₃, plays a crucial role in the reaction's success. Notably, 6-chloroimidazo[1,2-a]pyridines were also found to be excellent substrates for this transformation under microwave irradiation, with Pd(PPh₃)₄ showing high activity.
| 6-Halogeno-Imidazo[1,2-a]pyridine Substrate | Boronic Acid | Catalyst System | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| 6-Bromo-2-phenylimidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Microwave, Dioxane/EtOH, K₂CO₃ | 85 |
| 6-Chloro-2-phenylimidazo[1,2-a]pyridine | 4-Tolylboronic acid | Pd(PPh₃)₄ | Microwave, Dioxane/EtOH, K₂CO₃ | 92 |
| 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | 3-Thienylboronic acid | Pd(OAc)₂/PPh₃ | Microwave, Dioxane/EtOH, K₂CO₃ | 78 |
| 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | 2-Naphthylboronic acid | Pd(PPh₃)₄ | Microwave, Dioxane/EtOH, K₂CO₃ | 88 |
Advanced Catalytic Approaches in Imidazo[1,2-a]pyridin-6-ol Synthesis
The direct synthesis or functionalization to obtain this compound and its analogs often requires advanced catalytic systems. These methods offer pathways to introduce oxygen-containing functionalities at the C6 position, which can be a precursor to the desired hydroxyl group.
Transition Metal-Catalyzed Reaction Systems
A variety of transition metals, including copper, palladium, ruthenium, and iron, have been employed to catalyze the synthesis and functionalization of the imidazo[1,2-a]pyridine scaffold. These catalytic systems provide diverse and efficient routes to a wide range of derivatives.
Copper-Catalyzed Methodologies
Copper catalysis has emerged as a cost-effective and efficient approach for the synthesis of imidazo[1,2-a]pyridines. These methods often proceed through oxidative cyclization or multicomponent reactions. For instance, a copper-catalyzed one-pot procedure has been developed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org This method is general and suitable for constructing a variety of imidazo[1,2-a]pyridines. organic-chemistry.org Another approach involves the copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org
While direct synthesis of 6-hydroxyimidazo[1,2-a]pyridines via copper catalysis is not extensively reported, the functionalization of pre-existing imidazo[1,2-a]pyridine cores is a viable strategy. Copper-catalyzed methods can be employed to introduce functionalities at the C6 position, which can then be converted to a hydroxyl group. For example, the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine (B13675853) has been achieved through microwave irradiation, providing a key intermediate for further functionalization. bio-conferences.org
| Starting Materials | Copper Catalyst | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine, Nitroolefin | CuBr | Air, DMF, 80 °C | Substituted Imidazo[1,2-a]pyridine | up to 90 | organic-chemistry.org |
| 2-Aminopyridine, Acetophenone | CuI | Aerobic oxidation | Substituted Imidazo[1,2-a]pyridine | Good | organic-chemistry.org |
| 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper catalyst | Three-component coupling | Substituted Imidazo[1,2-a]pyridine | Good | bio-conferences.org |
Palladium-Catalyzed Synthetic Routes
Palladium catalysis is a cornerstone in the synthesis of functionalized imidazo[1,2-a]pyridines. Beyond the Suzuki-Miyaura coupling, palladium catalysts are effective in a range of other transformations, including C-H activation and carbonylation reactions.
A notable application is the synthesis of 6-carboxamido derivatives of imidazo[1,2-a]pyridines through a heterogeneous catalytic aminocarbonylation reaction. mdpi.com This method utilizes a recyclable palladium catalyst for the conversion of 6-iodo derivatives into the corresponding amides. mdpi.com This reaction provides a direct route to functionalized imidazo[1,2-a]pyridines at the C6 position, which could potentially be hydrolyzed to the corresponding carboxylic acid and subsequently transformed into other functional groups.
Furthermore, palladium-catalyzed reactions have been employed for the synthesis of 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives under microwave irradiation, showcasing the versatility of this catalytic system. rsc.org While this example focuses on C3 functionalization, similar strategies could be envisioned for C6-halogenated precursors.
| Starting Material | Reagents | Palladium Catalyst | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 6-Iodo-imidazo[1,2-a]pyridine | CO, Amine | Immobilized Pd catalyst | Aminocarbonylation | 6-Carboxamido-imidazo[1,2-a]pyridine | Good to Excellent | mdpi.com |
| 6-Bromo-imidazo[1,2-a]pyridine | Arylboronic acid | (SIPr)Pd(allyl)Cl | Microwave, C-H arylation/Suzuki coupling | 3,6-Disubstituted-imidazo[1,2-a]pyridine | Good to Excellent | medjchem.com |
Ruthenium-Catalyzed Annulation and Functionalization
Ruthenium catalysis has emerged as a powerful tool for the C-H functionalization and annulation of imidazo[1,2-a]pyridines. These methods offer direct and atom-economical routes to complex derivatives.
An unprecedented protocol involving ruthenium-catalyzed annulation has been developed for the synthesis of 6H-chromeno[4′,3′:4,5]imidazo[1,2-a]pyridin-6-one. nih.gov This transformation directly involves the C6 position of the imidazo[1,2-a]pyridine core, leading to a fused heterocyclic system. Such a compound could serve as a valuable intermediate for the synthesis of this compound analogs.
Furthermore, ruthenium catalysis has been successfully applied to the regioselective O-acetoxylation of imidazo[1,2-a]pyridines. nih.gov This reaction introduces an acetoxy group, which can be readily hydrolyzed to the desired hydroxyl functionality, providing a direct pathway to hydroxypyridine-containing compounds. While the primary focus of the reported study was on ortho-acetoxylation, the development of conditions for C6-acetoxylation would be a significant advancement.
| Starting Material | Reagents | Ruthenium Catalyst | Reaction Type | Product | Reference |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridine derivative | - | Ru(II) catalyst | Annulation | 6H-chromeno[4′,3′:4,5]imidazo[1,2-a]pyridin-6-one | nih.gov |
| Imidazo[1,2-a]pyridine derivative | - | Ruthenium catalyst | Regioselective O-Acetoxylation | Acetoxylated Imidazo[1,2-a]pyridine | nih.gov |
Iron-Catalyzed Denitration Reactions
Iron catalysis offers a more sustainable and cost-effective alternative to precious metal catalysis. Iron-catalyzed reactions have been developed for the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridines.
One notable example is the iron-catalyzed denitration reaction for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins. mdpi.com This procedure is simple, inexpensive, and tolerates a variety of functional groups. mdpi.com While this specific method leads to C2 and C3 substitution, the development of iron-catalyzed C-H functionalization methods for the C6 position of the imidazo[1,2-a]pyridine core is an active area of research. Such methods would provide an environmentally benign route to 6-substituted analogs. More recently, an iron-catalyzed regioselective alkoxycarbonylation of imidazoheterocycles has been developed, offering a pathway to 3-alkoxycarbonylated products. acs.org The adaptation of such a strategy for the C6 position would be a valuable addition to the synthetic chemist's toolbox.
| Starting Materials | Iron Catalyst | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aminopyridine, 2-Methyl-nitroolefin | FeCl₂ | Denitration | 3-Methyl-2-arylimidazo[1,2-a]pyridine | Good | mdpi.com |
| Imidazoheterocycle, Carbazate | FeCl₂·4H₂O | (NH₄)₂S₂O₈, DMSO, Air | 3-Alkoxycarbonylated imidazoheterocycle | Moderate to Good | acs.org |
Metal-Free Synthetic Protocols
The development of metal-free synthetic routes for Imidazo[1,2-a]pyridines has gained significant traction, driven by the need for more sustainable and cost-effective chemical processes. rsc.org These methods often leverage readily available reagents and milder reaction conditions, reducing the environmental impact associated with traditional metal catalysts. nih.gov
A common metal-free approach involves the condensation of 2-aminopyridines with α-halogenocarbonyl compounds. nih.govacs.org Catalyst-free versions of this reaction have been developed using various eco-friendly techniques. For instance, a reaction between 2-aminopyridines and bromoacetophenones can be performed at room temperature in a high-boiling solvent like DMF with potassium carbonate as the base. nih.govresearchgate.net Another strategy employs molecular iodine as a catalyst or promoter. Iodine can facilitate the reaction of 2-aminopyridine with acetophenones through protocols conducted in either SDS-derived micellar media with gentle heating or "on-water" at room temperature under mild acidic conditions. nih.gov Furthermore, molecular iodine has been used to trigger the cleavage of the N–O bond in oxime esters, generating reactive iminyl radicals that couple with pyridines to form 2-substituted imidazo[1,2-a]pyridines. acs.org
Three-component reactions represent another important class of metal-free syntheses. An effective protocol promoted by graphene oxide (GO) facilitates the condensation of 2-aminopyridines, acetophenones, and thiols. acs.org Other approaches utilize carbon tetrabromide to mediate the oxidative carbon-nitrogen bond formation between 2-aminopyridines and β-keto esters or 1,3-diones under mild conditions. organic-chemistry.org
The following table summarizes selected metal-free synthetic protocols for the Imidazo[1,2-a]pyridine scaffold.
Table 1: Selected Metal-Free Synthetic Protocols for Imidazo[1,2-a]pyridines
| Reactants | Catalyst/Reagents | Conditions | Product Type | Ref |
|---|---|---|---|---|
| 2-Aminopyridines, α-Bromoacetophenones | K₂CO₃ | DMF, Room Temp | 2-Aryl-imidazo[1,2-a]pyridines | nih.govresearchgate.net |
| 2-Aminopyridine, Acetophenones | I₂ / NH₄Cl | "On-water", Room Temp | 2-Aryl-imidazo[1,2-a]pyridines | nih.gov |
| 2-Aminopyridines, β-Keto esters | CBr₄ | Mild conditions | Substituted Imidazo[1,2-a]pyridines | organic-chemistry.org |
| 2-Aminopyridines, Aldehydes, Isocyanides | Heteropolyacids (e.g., HPW) | Ethanol, Microwave | 3-Substituted Imidazo[1,2-a]pyridines | beilstein-journals.org |
Photocatalytic and Electrocatalytic Methodologies
Photocatalytic and electrocatalytic methods have emerged as powerful tools for the synthesis and functionalization of Imidazo[1,2-a]pyridines, offering green and efficient alternatives to traditional synthesis. mdpi.com Visible-light-induced reactions, in particular, have seen significant progress, enabling direct C-H functionalization under mild conditions. mdpi.comnih.gov
Visible-light photocatalysis can be used for various transformations, including C3-formylation, aminoalkylation, and perfluoroalkylation of the imidazo[1,2-a]pyridine core. mdpi.com For example, Hajra's group reported a C3 formylation using rose bengal as a photocatalyst and tetramethylethylenediamine (TMEDA) as the formyl source, achieving yields of 81–95%. nih.gov Similarly, visible-light-promoted cross-dehydrogenative coupling between imidazo[1,2-a]pyridines and tertiary amines like N-phenyltetrahydroisoquinoline can be achieved using rose bengal, affording aminomethylated products in high yields (78–91%). mdpi.com Another strategy involves the decarboxylative coupling of N-aryl glycines with imidazo[1,2-a]pyridines, which can proceed in the absence of expensive photosensitizers. mdpi.com
Electrochemical methods also provide a sustainable avenue for derivatization. Switchable approaches have been developed for the C3-aminomethylation and C3-arylmethylation of imidazo[1,2-a]pyridines using N-methylanilines under metal- and oxidant-free conditions. rsc.org These transformations exhibit high regioselectivity and can be controlled by altering the electrochemical conditions. rsc.org
Table 2: Examples of Photocatalytic and Electrocatalytic Reactions
| Reaction Type | Catalyst/Conditions | Reactants | Product | Yield | Ref |
|---|---|---|---|---|---|
| C3-Formylation | Rose Bengal, Visible Light, O₂ | Imidazo[1,2-a]pyridines, TMEDA | 3-Formyl-imidazo[1,2-a]pyridines | 81–95% | nih.gov |
| C3-Aminomethylation | Rose Bengal, Visible Light, Air | Imidazo[1,2-a]pyridines, N-phenyltetrahydroisoquinoline | C3-Aminomethylated products | 78–91% | mdpi.com |
| C3-Aminomethylation | CsPbBr₃, White LEDs | Imidazo[1,2-a]pyridines, N-Aryl glycines | C3-Aminomethylated products | 44–94% | mdpi.com |
| C3-Perfluoroalkylation | Visible Light, EDA complex | Imidazo[1,2-a]pyridines, Perfluoroalkyl iodides | 3-Perfluoroalkyl-imidazo[1,2-a]pyridines | Moderate to Excellent | mdpi.com |
Strategic Derivatization and Functionalization of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, and its strategic derivatization is crucial for developing new therapeutic agents. mdpi.comrsc.org Functionalization can be achieved through various methods, including the introduction of substituents onto a preformed core or by building the scaffold from substituted precursors. mdpi.com Key strategies include metal-catalyzed cross-coupling, photocatalytic transformations, and direct C-H functionalization. rsc.orgmdpi.com The C3-position is particularly reactive towards electrophiles and radicals, making it a common site for introducing a wide range of functional groups. researchgate.netresearchgate.net
Direct C-H Functionalization Strategies
Direct C-H functionalization has become a preferred strategy for modifying the imidazo[1,2-a]pyridine core due to its atom and step economy, avoiding the need for pre-functionalized starting materials. mdpi.comnih.gov Significant progress has been made in developing methods for the site-selective functionalization at various carbon atoms of the scaffold. rsc.org While transition-metal catalysis has been a major driver, metal-free and visible-light-induced approaches are increasingly prevalent. rsc.orgmdpi.com
C3-Position Functionalization: Alkylation, Arylation, Carbonylation
The C3 position of imidazo[1,2-a]pyridine is electron-rich, making it susceptible to attack by electrophiles and radicals, which facilitates functionalization reactions like alkylation, arylation, and carbonylation. researchgate.netscilit.com
Alkylation: Various alkylation methods have been developed. A Friedel–Crafts-type alkylation of 2-arylimidazo[1,2-a]pyridines with β-nitrostyrenes has been reported. researchgate.net Visible-light-induced perfluoroalkylation with perfluoroalkyl iodides can be achieved via the formation of an electron donor–acceptor (EDA) complex at room temperature, showing broad substrate scope. mdpi.com
Arylation: The synthesis of 2,3-diarylimidazo[1,2-a]pyridine derivatives is of significant interest due to their biological potential. nih.gov Traditional methods often rely on transition-metal-catalyzed C-H bond arylation of 2-arylimidazo[1,2-a]pyridines. nih.gov
Carbonylation: The introduction of carbonyl groups at the C3 position is another important transformation. A visible-light-induced, rose bengal-catalyzed C3 formylation using TMEDA as the formylating agent provides an efficient route to 3-formyl-imidazo[1,2-a]pyridines. nih.gov
Table 3: Selected C3-Position Functionalization Reactions
| Functionalization | Reagents/Catalyst | Conditions | Product | Ref |
|---|---|---|---|---|
| Perfluoroalkylation | Perfluoroalkyl iodides / Visible Light | Room Temperature | 3-Perfluoroalkyl substituted imidazo[1,2-a]pyridines | mdpi.com |
| Alkylation | β-Nitrostyrenes | Friedel-Crafts conditions | 3-Alkyl-imidazo[1,2-a]pyridines | researchgate.net |
| Formylation | TMEDA / Rose Bengal | Visible Light, O₂ | 3-Formyl-imidazo[1,2-a]pyridines | nih.gov |
Chalcogenation (Sulfenylation, Selenylation) at Imidazo[1,2-a]pyridine Core
The introduction of sulfur (sulfenylation) and selenium (selenylation) atoms onto the imidazo[1,2-a]pyridine core represents a key strategy for creating derivatives with unique properties. researchgate.netupc.edu.pe These chalcogenated compounds are synthesized regioselectively at the C3 position. researchgate.netupc.edu.pe
A highly efficient, metal-free method for the chalcogenation of imidazo[1,2-a]pyridines utilizes molecular iodine as a catalyst with diorganoyl dichalcogenides (disulfides or diselenides). researchgate.netupc.edu.pe This approach proceeds under solvent-free conditions, using DMSO as an oxidant, and provides the desired C3-chalcogenated products in yields up to 96%. upc.edu.pe This mild and green protocol is applicable to a diverse range of substrates. researchgate.netupc.edu.pe Another system for direct sulfenylation employs an iodine–hydrogen peroxide combination with disulfides. scilit.com
Table 4: C3-Chalcogenation of Imidazo[1,2-a]pyridines
| Reaction | Reagents | Catalyst/Oxidant | Conditions | Yield | Ref |
|---|---|---|---|---|---|
| Sulfenylation | Diorganoyl disulfides | I₂ / DMSO | Solvent-free, Inert atmosphere | Up to 96% | researchgate.netupc.edu.pe |
| Selenylation | Diorganoyl diselenides | I₂ / DMSO | Solvent-free, Inert atmosphere | Up to 96% | researchgate.netupc.edu.pe |
Aminomethylation and N-Substitution Approaches
The introduction of nitrogen-containing functional groups, such as amino and aminomethyl groups, at the C3 position is a valuable strategy for modifying the scaffold's properties. mdpi.comscilit.comnih.gov
Aminomethylation: Several methods for C3-aminomethylation have been established. A vanadium-catalyzed oxidative coupling of 2-arylimidazo[1,2-a]pyridines with N-methylmorpholine oxide, which serves as both the coupling partner and the oxidant, yields aminomethylated products in up to 90% yield. researchgate.netnih.gov Photocatalytic methods using visible light can achieve cross-dehydrogenative coupling with tertiary amines like N-phenyltetrahydroisoquinoline and N,N-dimethylaniline. mdpi.com Electrocatalysis offers a switchable, metal-free approach to C3-aminomethylation using N-methylanilines. rsc.org A BCl₃-mediated reaction of imidazo[1,2-a]pyridine benzylic ethers with various amines provides a general route to C3-aminomethyl derivatives. nih.gov
N-Substitution: Direct C-H amination at the C3 position has also been explored. A photo-induced, external oxidant-free protocol using an acridinium (B8443388) photosensitizer and a cobaloxime catalyst enables the C3-amination of imidazo[1,2-a]pyridines with azoles in good to excellent yields (69–99%). nih.gov
Table 5: Selected C3-Aminomethylation and N-Substitution Reactions
| Reaction Type | Reagents | Catalyst/Conditions | Yield | Ref |
|---|---|---|---|---|
| Aminomethylation | N-methylmorpholine oxide | Vanadium catalyst | Up to 90% | researchgate.netnih.gov |
| Aminomethylation | N-phenyltetrahydroisoquinoline | Rose Bengal, Visible Light | 78–91% | mdpi.com |
| Aminomethylation | N-methylanilines | Electrochemical, Metal/Oxidant-free | - | rsc.org |
| Aminomethylation | Various amines | BCl₃ | Good | nih.gov |
Phosphonation and Halogenation Techniques
The introduction of phosphonate (B1237965) and halogen groups at the C3-position of the imidazo[1,2-a]pyridine ring is a key strategy for creating derivatives with potential biological activities. researchgate.netscilit.com
Phosphonation: The Hirao coupling reaction is a notable method for introducing phosphonyl groups. For instance, the reaction of 3-bromo-2-phenylimidazo[1,2-a]pyridine (B1270516) with diethyl phosphite, catalyzed by a palladium complex like Pd(OAc)2 with a ligand such as Xantphos, can yield the corresponding phosphonated product. researchgate.net Another approach involves the reaction of chloroethynylphosphonates with 2-aminopyridines to produce 2-phosphonylated imidazo[1,2-a]pyridines. researchgate.net Tris(pentafluorophenyl)borane [B(C6F5)3] has been shown to be an effective metal-free catalyst for the C3-alkylation of 2-phenylimidazo[1,2-a]pyridines using α,β-unsaturated ketones as Michael acceptors. cardiff.ac.uk
Halogenation: Halogenated imidazo[1,2-a]pyridines are valuable intermediates for further functionalization through cross-coupling reactions. researchgate.net For example, N-iodosuccinimide in acetonitrile (B52724) can be used to introduce an iodine atom at the C3 position. researchgate.net
Interactive Table: C3-Functionalization of Imidazo[1,2-a]pyridines
| Functionalization | Reagents | Catalyst/Conditions | Product Type |
| Phosphonation | 3-bromo-2-phenylimidazo[1,2-a]pyridine, diethyl phosphite | Pd(OAc)2, Xantphos | C3-phosphonylated |
| Phosphonation | Chloroethynylphosphonates, 2-aminopyridines | - | 2-phosphonylated |
| Alkylation | 2-phenylimidazo[1,2-a]pyridines, α,β-unsaturated ketones | B(C6F5)3 | C3-alkylated |
| Halogenation | Imidazo[1,2-a]pyridine, N-iodosuccinimide | Acetonitrile | C3-iodinated |
Oxidative Intramolecular C-H Amination
A novel and direct method for synthesizing polycyclic imidazo[1,2-a]pyridine analogs involves an oxidative intramolecular C-H amination. rsc.org This key step utilizes copper(II) triflate, trifluoroacetic acid, and (diacetoxyiodo)benzene (B116549) to facilitate the C-H amination of 2-(2′-aminophenyl)imidazo[1,2-a]pyridines. rsc.org This strategy provides a four-step synthesis starting from 2-aminopyridines and acetophenones, resulting in 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles. rsc.org Copper-catalyzed intramolecular oxidative C-H amidation of N-pyridylenaminones has also been reported as a ligand- and base-free method in the open air. nih.gov
Multi-Component Reaction (MCR) Strategies for Imidazo[1,2-a]pyridines
The Groebke-Blackburn-Bienaymé reaction (GBBR) is a prominent isocyanide-based MCR for producing imidazo[1,2-a]pyridine-3-amines. mdpi.combeilstein-journals.org This reaction can be catalyzed by various catalysts, including ytterbium(III) triflate, under microwave irradiation. beilstein-journals.org Another MCR strategy involves a three-component reaction of 2-aminopyridines, aldehydes, and alkynes, which can be catalyzed by recyclable bimetallic catalysts like Cu-Mn spinel oxide in water. researchgate.net Indium(III) tribromide has also been utilized as a catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives through a consecutive A3-coupling and cycloisomerization process. uc.pt
Interactive Table: MCR Strategies for Imidazo[1,2-a]pyridines
| MCR Type | Reactants | Catalyst | Key Features |
| Groebke-Blackburn-Bienaymé | Aminopyridines, Isocyanides, Aldehydes | Yb(OTf)3 | Microwave-assisted, high yield |
| Three-Component | 2-Aminopyridines, Aldehydes, Alkynes | Recyclable Cu-Mn spinel oxide | Aqueous medium |
| A3-Coupling/Cycloisomerization | 2-Aminopyridine, Aldehyde, Alkyne | Indium(III) tribromide | Consecutive reaction |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of imidazo[1,2-a]pyridines to develop more environmentally friendly processes. sioc-journal.cn
Aqueous Medium Reactions and Environmentally Benign Solvents
Water is an ideal solvent for green synthesis due to its safety and low cost. rsc.org The synthesis of imidazo[1,2-a]pyridines has been successfully achieved in aqueous media. rsc.orgiosrjournals.org For example, a palladium-catalyzed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with aryl chlorides can be performed in water under an ambient atmosphere without the need for additives. rsc.org Another approach involves the reaction of 2-aminopyridine with phenacyl bromide derivatives under microwave irradiation in water. iosrjournals.org Furthermore, metal-free direct oxidative cross-dehydrogenative C-H bond amination of imidazopyridines with pyrazole (B372694) has been developed in water using K2S2O8 as a promoter. thieme-connect.com
Recyclable Catalytic Systems
The development of recyclable catalysts is a cornerstone of green chemistry. For the synthesis of imidazo[1,2-a]pyridines, a recyclable bimetallic Cu-Mn spinel oxide catalyst has been used effectively in an aqueous medium for a domino three-component coupling reaction. researchgate.net Another example is a recyclable palladium catalyst immobilized on a supported ionic liquid phase, which has been used for the aminocarbonylation of 6- or 8-iodoimidazo[1,2-a]pyridines. mdpi.com Heterogeneous catalysts like ZnCl2.SiO2 (silzic) have also been employed and can be recovered and reused for multiple reaction cycles in the solvent-free synthesis of imidazo[1,2-a]pyridines. sid.ir
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields, often under solvent-free or green solvent conditions. mdpi.comderpharmachemica.comderpharmachemica.com The Groebke-Blackburn-Bienaymé reaction for synthesizing imidazo[1,2-a]pyridine-chromones has been successfully performed using microwave irradiation with ammonium chloride as a catalyst in ethanol, significantly reducing reaction times. mdpi.com Similarly, the reaction of phenacyl bromide and 2-aminopyridine can be catalyzed by an ionic liquid under solvent-free microwave conditions to produce imidazo[1,2-a]pyridines in high yields. derpharmachemica.comderpharmachemica.com Catalyst-free synthesis of imidazo[1,2-a]pyridine derivatives has also been reported in water under microwave irradiation. connectjournals.com
Interactive Table: Green Synthesis Approaches for Imidazo[1,2-a]pyridines
| Green Principle | Method | Conditions | Advantages |
| Aqueous Medium | Pd-catalyzed decarboxylative arylation | Water, ambient atmosphere | No additives required |
| Aqueous Medium | Reaction of 2-aminopyridine and phenacyl bromide | Water, microwave irradiation | Rapid, good yields |
| Recyclable Catalyst | Three-component coupling | Cu-Mn spinel oxide, water | Catalyst can be reused |
| Recyclable Catalyst | Aminocarbonylation | Immobilized Pd catalyst | Low Pd-leaching, recyclable |
| Recyclable Catalyst | One-pot synthesis | ZnCl2.SiO2 (silzic) | Solvent-free, reusable catalyst |
| Microwave-Assisted | Groebke-Blackburn-Bienaymé reaction | NH4Cl, ethanol, microwave | Reduced reaction time |
| Microwave-Assisted | Reaction of phenacyl bromide and 2-aminopyridine | Ionic liquid, solvent-free, microwave | High efficiency, short reaction time |
| Microwave-Assisted | Condensation reaction | Water, microwave | Catalyst-free, excellent yield |
Reactivity and Mechanistic Investigations of Imidazo 1,2 a Pyridin 6 Ol
Reaction Mechanisms and Pathways in Imidazo[1,2-a]pyridine (B132010) Formation
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various reaction pathways, each involving distinct mechanisms and intermediates.
Role of Intermediates in Cyclization Processes
The formation of the imidazo[1,2-a]pyridine ring system often proceeds through the initial reaction of a 2-aminopyridine (B139424) with a suitable electrophile. A common strategy involves the use of α-halocarbonyl compounds. The generally accepted mechanism commences with the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-carbon of the carbonyl compound, leading to the formation of a pyridinium (B92312) salt intermediate. sci-hub.se Subsequent deprotonation and intramolecular cyclization via attack of the exocyclic amino group onto the carbonyl carbon, followed by dehydration, yields the final imidazo[1,2-a]pyridine product. sci-hub.se
In other methodologies, such as those involving the reaction of 2-aminopyridines with alkynes, different intermediates are proposed. For instance, in a gold-catalyzed reaction, the process is thought to proceed through a vinylgold intermediate, which then rearranges to a gold-carbenoid intermediate. nih.gov This reactive species is then trapped by the 2-aminopyridine to form the fused heterocyclic system. nih.gov
Another pathway involves the use of formimidamide chemistry, where 2-aminopyridines react with benzyl, allyl, or propargyl halides. researchgate.netrsc.orgrsc.org This method proceeds through the formation of an N,N'-disubstituted formimidamide intermediate, which then undergoes cyclization. researchgate.netrsc.orgrsc.org
Oxidative Coupling Mechanistic Studies
Oxidative coupling reactions represent another important avenue for the synthesis of imidazo[1,2-a]pyridines. These reactions often utilize transition metal catalysts, such as copper or ruthenium, and an oxidant.
A copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with acetophenones is proposed to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org In a different copper-catalyzed system, the reaction of 2-aminopyridines with cinnamaldehyde (B126680) derivatives under aerobic conditions leads to formyl-substituted imidazo[1,2-a]pyridines. beilstein-journals.org The mechanism likely involves the formation of an enamine intermediate, which then undergoes intramolecular cyclization and oxidation. beilstein-journals.org
Ruthenium-catalyzed reactions have also been explored. For instance, the annulation of 2-phenylimidazo[1,2-a]pyridine (B181562) with aldehydes can lead to complex fused systems. acs.orgacs.orgnih.gov Mechanistic proposals for these transformations often involve the formation of a ruthenacyclic intermediate through C-H activation. acs.org
Iodine-mediated oxidative cross-coupling of 2-aminopyridine with terminal alkynes provides a metal-free alternative. researchgate.net The proposed mechanism involves the formation of an iodinated alkyne, which then reacts with the 2-aminopyridine.
The table below summarizes some of the key findings in oxidative coupling reactions for the synthesis of imidazo[1,2-a]pyridines.
| Catalyst/Reagent | Reactants | Key Mechanistic Feature | Product Type |
| CuI | 2-Aminopyridines, Acetophenones | Catalytic Ortoleva-King reaction | Alkenyl-substituted imidazoheterocycles |
| I2/CuO | 2-Aminopyridines, Carbonyl compounds | In situ formation of iodo-intermediate | Substituted imidazo[1,2-a]pyridines |
| Ru(II) | 2-Phenylimidazo[1,2-a]pyridine, Aldehydes | Formation of ruthenacyclic intermediate | Fused imidazo[1,2-a]pyridine systems |
| Iodine | 2-Aminopyridine, Terminal Alkynes | Formation of iodinated alkyne | 3-Substituted imidazo[1,2-a]pyridines |
Intramolecular Mannich-Type Addition vs. Pericyclic Electrocyclization
In the synthesis of 3-substituted imidazo[1,2-a]pyridines from formimidamide intermediates, a key mechanistic question arises regarding the cyclization step: does it proceed via an intramolecular Mannich-type addition or a pericyclic 1,5-electrocyclization? researchgate.netrsc.orgrsc.org
Quantum chemical calculations have been employed to elucidate this pathway. researchgate.netrsc.orgrsc.org The findings suggest a preference for the intramolecular Mannich-type addition. researchgate.netrsc.orgrsc.org This pathway involves a Baldwin-allowed 5-exo-trig cyclization, which is kinetically favored over the formally anti-Baldwin 5-endo-trig process that would be required for the Mannich-type reaction of a different tautomeric form of the intermediate. researchgate.netrsc.org The 1,5-electrocyclization pathway is also considered a possibility. researchgate.netrsc.orgrsc.org The exact mechanism can be influenced by the nature of the substituents and the reaction conditions.
Derivatization Reactions and their Regioselectivity
The imidazo[1,2-a]pyridine ring system is nucleophilic and undergoes electrophilic substitution reactions. The regioselectivity of these reactions is a key aspect of its chemistry. Generally, the C3 position is the most nucleophilic and is the primary site of electrophilic attack. However, substitution at other positions, such as C5, C6, C7, and C8, is also possible, often directed by the substituents already present on the ring.
For Imidazo[1,2-a]pyridin-6-ol, the hydroxyl group at the C6 position is an electron-donating group, which would further activate the pyridine (B92270) ring towards electrophilic substitution. This could potentially influence the regioselectivity of derivatization reactions, possibly directing incoming electrophiles to the C5 or C7 positions.
Advanced Chemical Transformations for Structural Diversification
To expand the chemical space of imidazo[1,2-a]pyridine derivatives, advanced chemical transformations are employed. These methods often focus on achieving high regioselectivity in the introduction of new functional groups.
Regioselective O-Acetoxylation of Imidazo[1,2-a]pyridines
The introduction of an acetoxy group can be a valuable transformation, providing a handle for further functionalization. Ruthenium-catalyzed regioselective C-H mono- and diacetoxylation of imidazo[1,2-a]pyridines has been reported. acs.org This reaction utilizes an oxidant such as PhI(OAc)2. acs.org The proposed mechanism involves the coordination of the imidazo (B10784944) nitrogen to the ruthenium center, which then directs C-H activation at the C2' position of a 2-phenyl substituent. acs.org This leads to the formation of a ruthenacyclic intermediate, which upon reaction with the oxidant, yields the acetoxylated product. acs.org
While this specific example focuses on the C2'-position of a phenyl substituent, the principles of directed C-H activation could potentially be applied to achieve regioselective hydroxylation or acetoxylation at other positions of the imidazo[1,2-a]pyridine core itself, which would be a direct route to compounds like this compound or its acetylated form.
Biological and Pharmacological Research on Imidazo 1,2 a Pyridin 6 Ol Derivatives
Comprehensive Spectrum of Biological Activities
Derivatives of Imidazo[1,2-a]pyridin-6-ol have demonstrated a broad range of biological effects, establishing them as versatile molecules in drug discovery. researchgate.netresearchgate.net These compounds have been investigated for their potential in treating a variety of diseases, owing to their diverse pharmacological profiles. The inherent properties of the imidazo[1,2-a]pyridine (B132010) nucleus, combined with various substitutions, allow for the fine-tuning of their biological actions. researchgate.netresearchgate.net
Anti-Cancer and Anti-Tumor Efficacy
The anti-cancer potential of imidazo[1,2-a]pyridine derivatives is one of the most extensively studied areas. researchgate.netresearchgate.net These compounds have shown inhibitory effects against a multitude of cancer cell lines, including those of the breast, liver, colon, lung, and kidney. researchgate.net Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis. researchgate.netresearchgate.net
A significant mechanism through which imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects is by inhibiting critical kinase signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. mdpi.comacs.orge-century.usiu.edu
A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and evaluated for their PI3Kα inhibitory activity. mdpi.comnih.govsemanticscholar.org One of the most potent compounds, 13k , demonstrated an IC50 value of 1.94 nM against PI3Kα. mdpi.comnih.govsemanticscholar.org This inhibition of PI3Kα by compound 13k was shown to block the downstream signaling pathway in HCC827 cells. mdpi.com Another study identified a potent dual PI3K/mTOR inhibitor, 15a , from a series of imidazo[1,2-a]pyridine derivatives. acs.orge-century.usiu.edu This compound exhibited excellent kinase selectivity and significant tumor growth inhibition in HCT116 and HT-29 xenograft models. acs.org
Furthermore, a novel imidazo[1,2-a]pyridine compound, compound 6 , was found to reduce the levels of phosphorylated protein kinase B (p-AKT) and the phosphorylated mechanistic target of rapamycin (B549165) (p-mTOR) in melanoma and cervical cancer cells. nih.govspandidos-publications.com This inhibition of the AKT/mTOR pathway highlights the potential of these derivatives as targeted cancer therapeutics. nih.govspandidos-publications.com
Table 1: Inhibition of Kinase Pathways by Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Kinase | IC50 Value | Cell Line/Model | Reference |
|---|---|---|---|---|
| 13k | PI3Kα | 1.94 nM | HCC827 | mdpi.comnih.govsemanticscholar.org |
| 15a | PI3K/mTOR | Not specified | HCT116, HT-29 xenografts | acs.org |
| Compound 6 | AKT/mTOR | Not specified | Melanoma and Cervical Cancer Cells | nih.govspandidos-publications.com |
| PIK-75 | PI3Kα | Not specified | Not specified | tandfonline.com |
| Compound 35 | PI3Kα | 150 nM | T47D | tandfonline.com |
| N-[11C]7 | PI3K/mTOR | PI3K: 0.20 nM, mTOR: 21 nM | HCT-116 | e-century.usiu.edu |
Imidazo[1,2-a]pyridine derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells, contributing to their anti-tumor activity. nih.govspandidos-publications.comnih.govwaocp.orgresearchgate.net
The potent PI3Kα inhibitor, 13k , was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in HCC827 lung cancer cells. mdpi.comnih.govsemanticscholar.org Similarly, compound 6 induced G2/M cell cycle arrest and a significant increase in intrinsic apoptosis in melanoma and cervical cancer cells. nih.govspandidos-publications.com This was accompanied by an increase in the levels of the pro-apoptotic protein BAX and active caspase-9. nih.gov
Another study on novel imidazo[1,2-a]pyridine derivatives (IMPA-2, IMPA-5, IMPA-6, IMPA-8, and IMPA-12 ) demonstrated that they induce ROS-mediated apoptosis in A549 lung cancer cells. nih.govresearchgate.net This was associated with an increase in pro-apoptotic BAX and BAK1 expression, a decrease in anti-apoptotic BCL2 expression, and the activation of caspase-9/3. nih.govresearchgate.net These derivatives also promoted p53-mediated cell cycle arrest. researchgate.net In breast cancer cells, the IP-5 compound was shown to cause cell cycle arrest by increasing the levels of p53 and p21 and to induce the extrinsic apoptosis pathway through the increased activity of caspases 7 and 8. waocp.org
Research has demonstrated the efficacy of imidazo[1,2-a]pyridine derivatives against specific and aggressive types of cancer, including glioblastoma, melanoma, and cervical cancer. nih.govspandidos-publications.comacs.orgnih.govacs.orgnih.govresearchgate.net
A novel class of imidazo[1,2-a]pyridine derivatives has been identified as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in glioblastoma stem cells (GSCs). acs.orgnih.govacs.orgunipi.it The derivative GA11 (2,6-diphenylimidazo[1,2-a]pyridine) showed significant in vitro inhibitory activity against ALDH1A3 and potent in vivo anti-tumor efficacy in a murine GSC-derived xenograft model of glioblastoma. acs.org
In the context of melanoma, a series of diarylamide and diarylurea derivatives containing an imidazo[1,2-a]pyridine scaffold were synthesized, with several compounds, including 15d, 17e, 18c, 18h, and 18i , exhibiting high potency against the A375P human melanoma cell line with IC50 values below 0.06 μM. nih.gov Another study found that compound 6 displayed potent cytotoxicity against A375 and WM115 melanoma cell lines with IC50 values under 12 µM. nih.gov
For cervical cancer, compound 6 also demonstrated significant inhibitory effects on the proliferation of HeLa cells. nih.govspandidos-publications.com
Table 2: Activity of Imidazo[1,2-a]pyridine Derivatives Against Specific Cancer Cell Lines
| Compound/Derivative Series | Cancer Cell Line | Activity/IC50 | Reference |
|---|---|---|---|
| GA11 (2,6-diphenylimidazo[1,2-a]pyridine) | Glioblastoma Stem Cells (GSCs) | Potent in vivo anti-tumor efficacy | acs.org |
| 15d, 17e, 18c, 18h, 18i | A375P (Melanoma) | IC50 < 0.06 μM | nih.govresearchgate.net |
| Compound 6 | A375, WM115 (Melanoma) | IC50 < 12 µM | nih.gov |
| Compound 6 | HeLa (Cervical Cancer) | IC50 ranging from 9.7 to 44.6 µM | nih.govspandidos-publications.com |
| 13k | HCC827, A549, SH-SY5Y, HEL, MCF-7 | IC50 0.09 μM to 0.43 μM | mdpi.comnih.govsemanticscholar.org |
Certain imidazo[1,2-a]pyridine derivatives have been found to exert their anti-cancer effects by inducing DNA damage in cancer cells. nih.govresearchgate.net A newly developed imidazopyridine derivative, IAZP , was shown to inhibit the repair of doxorubicin-induced DNA damage in A549 and MCF7 cells. nih.gov This compound suppresses the phosphorylation of the ATR protein, a key player in the DNA damage response. nih.gov By targeting the DNA damage response, IAZP enhances the cytotoxic effects of doxorubicin. nih.gov
Selenylated imidazo[1,2-a]pyridines have also been reported to inhibit breast cancer cell proliferation by inducing DNA damage and apoptosis. spandidos-publications.com Organoselenium compounds are known to modulate biological processes including oxidative stress and DNA damage. researchgate.net
Anti-Infective Properties
In addition to their anti-cancer activities, imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of anti-infective properties, including antibacterial, antifungal, and antiparasitic activities. derpharmachemica.comnih.govbio-conferences.orgacs.orgresearchgate.netuantwerpen.benih.gov
Antibacterial Activity: Several studies have highlighted the antibacterial potential of this class of compounds. A series of imidazo[1,2-a]pyridine chalcone (B49325) derivatives were evaluated for their activity against various bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com Another study synthesized novel imidazo[1,2-a]pyridine derivatives and found that compound 9a (N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide) possessed high activity against Bacillus subtilis. innovareacademics.inresearchgate.net Furthermore, imidazopyridinyl-thiazole hybrids have shown remarkable antibacterial activities against both Gram-positive and Gram-negative bacteria. bohrium.com
Antifungal Activity: Imidazo[1,2-a]pyridine derivatives have also been investigated for their efficacy against fungal pathogens. A study on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives found that four compounds (10a, 10b, 10c, and 10i ) were active against a resistant strain of Candida albicans, with compound 10i being the most potent. scirp.org Another study on imidazo[1,2-a]pyridinehydrazone derivatives showed that methylated (5d ) and brominated (5i ) derivatives were the most active against a fluconazole-resistant C. albicans strain. tsijournals.com Imidazo[1,2-a]pyridinyl-arylacrylonitriles have also demonstrated inhibitory properties against Candida tropicalis, Candida albicans, and Candida glabrata. jmchemsci.com
Antiparasitic Activity: The antiparasitic activity of imidazo[1,2-a]pyridine derivatives has been demonstrated against several protozoan parasites. A study on 2,3-substituted imidazo[1,2-a]pyridines showed activity against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. nih.govnih.gov Another study found a good correlation between the anti-parasitic activity against T. vaginalis and the lipophilicity of the imidazo[1,2-a]pyridine derivatives. researchgate.net Furthermore, 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives have shown potent antileishmanial activity against Leishmania donovani, L. infantum, and L. major, as well as antitrypanosomal activity against Trypanosoma brucei brucei and T. cruzi. acs.org Imidazo[1,2-a]pyridine-chalcone conjugates have also been identified as promising antikinetoplastid agents. uantwerpen.be
Table 3: Anti-Infective Activities of Imidazo[1,2-a]pyridine Derivatives
| Derivative Class | Pathogen | Notable Compounds | Reference |
|---|---|---|---|
| Chalcones | E. coli, P. aeruginosa, S. aureus, S. pyogenes | 4a, 4b, 4c, 4e, 4f | derpharmachemica.com |
| Acetamides | Bacillus subtilis | 9a | innovareacademics.inresearchgate.net |
| Thiazole hybrids | Gram-positive & Gram-negative bacteria | 10 | bohrium.com |
| Arylpropenones | Candida albicans (resistant) | 10i | scirp.org |
| Hydrazones | Candida albicans (resistant) | 5d, 5i | tsijournals.com |
| Arylacrylonitriles | C. tropicalis, C. albicans, C. glabrata | 3c, 5 | jmchemsci.com |
| 2,3-substituted | Entamoeba histolytica, Trichomonas vaginalis | Not specified | nih.govnih.gov |
| 3-nitro derivatives | Leishmania spp., Trypanosoma spp. | 5 | acs.org |
Antibacterial and Antimycobacterial Activities
Imidazo[1,2-a]pyridine derivatives have demonstrated notable antibacterial and antimycobacterial properties. rjsocmed.comresearchgate.net The core structure is considered a "drug preconception" scaffold due to its broad biological applications. nih.gov
Antibacterial Activity:
Derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their activity against various bacterial strains. researchgate.net For instance, some imidazo[1,2-a]pyridines have shown promising activity against S. pyogenes, P. aeruginosa, and S. aureus. mdpi.com A series of new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating pyridine (B92270), thiazole, and pyrazole (B372694) rings were synthesized, with the imidazopyridine-thiazole hybrids showing remarkable antibacterial activities. researchgate.net Another study reported the synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-a]pyridine chalcones, which were evaluated for their antimicrobial activities against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com
Antimycobacterial Activity:
The imidazo[1,2-a]pyridine scaffold has been a key focus in the development of new anti-tuberculosis (anti-TB) agents. nih.gov A number of derivatives have been identified with potent activity against Mycobacterium tuberculosis (Mtb). nih.govnih.gov For example, a series of imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs) were designed and synthesized, with several compounds exhibiting excellent anti-TB activity. nih.gov One particular compound, IPA-6, was found to be 125 times more potent than the standard drug ethambutol. nih.gov The optimization of an imidazo[1,2-a]pyridine amide lead compound led to the clinical candidate Q203 for treating multi- and extensively-drug-resistant tuberculosis. acs.org
Table 1: Selected Imidazo[1,2-a]pyridine Derivatives with Antimycobacterial Activity
| Compound | Target/Strain | Activity (MIC) | Reference |
|---|---|---|---|
| IPA-6 | M. tuberculosis H37Rv | 0.05 µg/mL | nih.gov |
| IPA-9 | M. tuberculosis H37Rv | 0.4 µg/mL | nih.gov |
| IPS-1 | M. tuberculosis H37Rv | 0.4 µg/mL | nih.gov |
| Compound 1 | Drug-sensitive H37Rv | 0.027 µg/mL | nih.gov |
| Compound 5 | M. tuberculosis H37Rv | 0.0625 µg/mL | nih.gov |
| Compound 6 | M. tuberculosis H37Rv | <0.016 µg/mL | nih.gov |
| Compound 26g | Drug-sensitive/resistant Mtb | 0.041-2.64 µM | nih.gov |
| Compound 26h | Drug-sensitive/resistant Mtb | 0.041-2.64 µM | nih.gov |
| Q203 | M. tuberculosis H37Rv | - | acs.org |
MIC: Minimum Inhibitory Concentration
Antiviral Efficacy (e.g., Anti-HIV, Anti-SARS-CoV-2, Anti-Herpesvirus)
The imidazo[1,2-a]pyridine scaffold is a versatile structure that has been explored for its potential antiviral activities against a range of viruses. nih.gov
Anti-HIV Activity: A series of Imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their in vitro antiviral activity against Human Immunodeficiency Virus type-1 (HIV-1) and type-2 (HIV-2). nih.govrsc.org One compound, 4a, showed EC50 values of 82.02 µg/ml against HIV-1 and 47.72 µg/ml against HIV-2. nih.govrsc.org Molecular docking studies suggested that these compounds interact with HIV-1 reverse transcriptase. nih.gov
Anti-SARS-CoV-2 Activity: The emergence of SARS-CoV-2 prompted research into new antiviral agents. nih.gov Imidazo[1,2-a]pyrimidine derivatives, a related class of compounds, have been investigated as potential inhibitors of SARS-CoV-2 entry into host cells. nih.gov Molecular docking studies on these derivatives targeted the human ACE2 receptor and the spike protein, showing promising binding affinities. nih.gov
Anti-Herpesvirus Activity: Several imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against herpesviruses. nih.gov A series of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines were synthesized, with several compounds showing in vitro antiviral activity comparable to or better than acyclovir. nih.gov Additionally, imidazo[1,2-a]pyridines with a thioether side chain at the 3-position were found to be highly active against human cytomegalovirus and also showed significant activity against varicella-zoster virus. nih.gov
Table 2: Antiviral Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Virus | Assay | Activity | Reference |
|---|---|---|---|---|
| Compound 4a | HIV-1 | In vitro | EC50: 82.02 µg/ml | nih.govrsc.org |
| Compound 4a | HIV-2 | In vitro | EC50: 47.72 µg/ml | nih.govrsc.org |
| Various | Herpes Simplex Viruses | In vitro | Similar or better than acyclovir | nih.gov |
| Compound 4 | Human Cytomegalovirus | In vitro | Therapeutic Index > 150 | nih.gov |
| Compound 15 | Human Cytomegalovirus | In vitro | Therapeutic Index > 150 | nih.gov |
| Compound 21 | Human Cytomegalovirus | In vitro | Therapeutic Index > 150 | nih.gov |
EC50: Half maximal effective concentration
Antifungal and Anticandidosic Activities
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds in the search for new antifungal and anticandidosic agents. scirp.orgscirp.org The core structure is recognized for its potential anti-infective properties. scirp.org
Research has focused on synthesizing and evaluating various derivatives for their activity against Candida species, which are a common cause of fungal infections. scirp.orgjmchemsci.com One study involved the synthesis of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives and tested their antifungal activity against a resistant strain of Candida albicans. scirp.org Four of the synthesized compounds showed activity with minimum inhibitory concentrations (MICs) below 300 µmol/L, with one compound, 10i, being the most potent with a MIC of 41.98 µmol/L. scirp.org
Another study focused on imidazo[1,2-a]pyridinyl-arylacrylonitrile derivatives as potential anticandidosis agents. jmchemsci.com These compounds were tested against Candida albicans, Candida tropicalis, and Candida glabrata. jmchemsci.com The results indicated that these derivatives possess strong antifungal activities, with the 3-chlorinated compound showing the best profile against all three species, with MICs ranging from 0.52 to 357.5 µM. jmchemsci.com
Furthermore, new hydrazide hydrazone derivatives containing the imidazo[1,2-a]pyridine backbone were synthesized and evaluated for their antifungal activity on Candida albicans. tsijournals.com The study found that the antifungal activity varied based on the substituent on the phenyl ring, with methylated and brominated derivatives being the most effective, showing MICs of 4.06 and 8.61 µmol/L, respectively. tsijournals.com
Table 3: Anticandidosic Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Candida Species | Activity (MIC) | Reference |
|---|---|---|---|
| 10a | C. albicans | < 300 µmol/L | scirp.org |
| 10b | C. albicans | < 300 µmol/L | scirp.org |
| 10c | C. albicans | < 300 µmol/L | scirp.org |
| 10i | C. albicans | 41.98 µmol/L | scirp.org |
| 3-chlorinated compound (5) | C. albicans, C. tropicalis, C. glabrata | 0.52 - 357.5 µM | jmchemsci.com |
| Methylated derivative (5b) | C. albicans | 4.06 µmol/L | tsijournals.com |
| Brominated derivative (5e) | C. albicans | 8.61 µmol/L | tsijournals.com |
MIC: Minimum Inhibitory Concentration
Antiprotozoal (Antileishmanial, Antitrypanosomian) Investigations
The imidazo[1,2-a]pyridine scaffold has been identified as a promising pharmacophore in the development of new treatments for protozoal diseases, particularly leishmaniasis and trypanosomiasis. nih.govresearchgate.net
Antileishmanial Activity: Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives against various Leishmania species. researchgate.netnih.gov For instance, a series of 2,3-diarylimidazo[1,2-a]pyridines were screened, and 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine was identified as the most potent against the amastigote stage of Leishmania major with an IC50 of 4 µM. nih.gov Another study reported a C2-, C3-, and C7-trisubstituted imidazo-pyridine with promising activity against L. major (IC50 = 0.2 µM). nih.gov Furthermore, a series of imidazo[1,2-a]pyrazine (B1224502) derivatives, a related class of compounds, were optimized, leading to a compound (compound 30) with high in vitro potency against L. major (IC50 = 0.20 µM) and L. donovani (IC50 = 0.16 µM). nih.gov
Antitrypanosomian Activity: Research has also extended to the activity of these compounds against Trypanosoma species. One imidazo-pyridine-based compound was found to be active against Trypanosoma cruzi amastigotes with an IC50 value of 56.2 µM. nih.gov A library of imidazo[1,2-a]pyridine-appended chalcones was synthesized and screened for antikinetoplastid activity, with one derivative showing an IC50 value of 8.5 µM against T. cruzi. uantwerpen.be
Table 4: Antiprotozoal Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Protozoa | Activity (IC50) | Reference |
|---|---|---|---|
| 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine | Leishmania major (amastigotes) | 4 µM | nih.gov |
| C2-, C3-, C7-trisubstituted imidazo-pyridine | Leishmania major | 0.2 µM | nih.gov |
| Compound 30 (imidazo[1,2-a]pyrazine) | Leishmania major | 0.20 µM | nih.gov |
| Compound 30 (imidazo[1,2-a]pyrazine) | Leishmania donovani | 0.16 µM | nih.gov |
| Imidazo-pyridine based compound | Trypanosoma cruzi (amastigotes) | 56.2 µM | nih.gov |
| Imidazo[1,2-a]pyridine-appended chalcone (7f) | Trypanosoma cruzi | 8.5 µM | uantwerpen.be |
IC50: Half maximal inhibitory concentration
Anti-Inflammatory and Analgesic Effects
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govrjsocmed.comnih.gov This class of compounds has been investigated for its ability to modulate key inflammatory pathways. nih.govnih.gov
Anti-Inflammatory Effects: Research has shown that imidazo[1,2-a]pyridine derivatives can exert anti-inflammatory effects through various mechanisms. nih.govnih.gov For instance, a novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA), was found to have anti-inflammatory activity by suppressing the NF-κB and STAT3 signaling pathways in cancer cell lines. nih.govnih.gov Another study focused on the design and synthesis of new imidazo[1,2-a]pyridine derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, a key enzyme in inflammation. rjsocmed.com Several of the synthesized compounds showed potent and selective COX-2 inhibition, with IC50 values as low as 0.05 µM. rjsocmed.com
Analgesic Effects: The analgesic properties of these derivatives are often linked to their anti-inflammatory actions. rjsocmed.com The in vivo analgesic activity of potent COX-2 inhibitors from the imidazo[1,2-a]pyridine series was evaluated, and one compound, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j), demonstrated notable analgesic activity with an ED50 value of 12.38 mg/kg. rjsocmed.com An early study also reported the synthesis of imidazo[1,2-a]pyridines with analgesic and anti-inflammatory properties. nih.gov
Table 5: Anti-Inflammatory and Analgesic Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Activity | Mechanism/Assay | Potency | Reference |
|---|---|---|---|---|
| MIA | Anti-inflammatory | NF-κB and STAT3 pathway suppression | - | nih.govnih.gov |
| 5e | Anti-inflammatory | COX-2 Inhibition | IC50 = 0.05 µM | rjsocmed.com |
| 5f | Anti-inflammatory | COX-2 Inhibition | IC50 = 0.05 µM | rjsocmed.com |
| 5j | Anti-inflammatory | COX-2 Inhibition | IC50 = 0.05 µM | rjsocmed.com |
| 5j | Analgesic | Writhing test | ED50 = 12.38 mg/kg | rjsocmed.com |
IC50: Half maximal inhibitory concentration; ED50: Median effective dose
Central Nervous System (CNS) Modulatory Activities
Imidazo[1,2-a]pyridine derivatives have been investigated for their effects on the central nervous system, with a particular focus on their potential as anticonvulsant and antiepileptic agents. nih.govgoogle.com
Anticonvulsant and Antiepileptic Applications
The imidazo[1,2-a]pyridine scaffold has been recognized for its potential in developing new anticonvulsant therapies. nih.govrjsocmed.comnih.gov Several studies have explored the synthesis and evaluation of various derivatives for their ability to protect against seizures in preclinical models. nih.gov
In one study, five new series of imidazo[1,2-a]pyridines carrying other biologically active heterocyclic systems were designed and synthesized as potential anticonvulsant agents. nih.gov These compounds were screened for their in vivo anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Several compounds that possessed a 4-fluorophenyl substituent at the 2nd position of the imidazo[1,2-a]pyridine ring showed potent anticonvulsant activity in these models without exhibiting toxicity. nih.gov The study noted that the compounds were generally more effective in the PTZ seizure model compared to the MES model. nih.gov An earlier, broad investigation into the pharmacological properties of imidazo[1,2-a]pyridines also identified their potential for anticonvulsant activity. nih.gov
Table 6: Anticonvulsant Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Test Model | Activity | Reference |
|---|---|---|---|
| 4b | MES and scPTZ | Potent anticonvulsant activity | nih.gov |
| 5a | MES and scPTZ | Potent anticonvulsant activity | nih.gov |
| 5b | MES and scPTZ | Potent anticonvulsant activity | nih.gov |
| 6a | MES and scPTZ | Potent anticonvulsant activity | nih.gov |
| 7e | MES and scPTZ | Potent anticonvulsant activity | nih.gov |
| 8d | MES and scPTZ | Potent anticonvulsant activity | nih.gov |
MES: Maximal Electroshock; scPTZ: Subcutaneous Pentylenetetrazole
Anxiolytic Properties
Derivatives of imidazo[1,2-a]pyridine have been investigated for their potential as anxiolytic agents. researchgate.netgoogle.com Certain compounds within this class are designed to interact with the central nervous system to produce a calming effect, potentially with fewer sedative side effects than traditional anxiolytics. google.comresearchgate.net The anxiolytic effects are often linked to their interaction with specific neurotransmitter receptors in the brain. google.combeilstein-journals.org
Receptor Ligand Interactions (e.g., Benzodiazepine (B76468), GABA Receptors)
The anxiolytic and other central nervous system effects of imidazo[1,2-a]pyridine derivatives are primarily attributed to their interaction with GABA-A receptors, specifically at the benzodiazepine binding site. google.comptfarm.plgoogle.com Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABA-A subtype, are the target for many therapeutic agents. google.comgoogle.com
Imidazo[1,2-a]pyridine derivatives have been developed as selective ligands for GABA-A receptors, with some showing high affinity for specific subunits such as α2 and α3. wipo.int This selectivity is a key area of research, as it may lead to the development of drugs with more targeted anxiolytic effects and a reduced side-effect profile, such as sedation. google.comptfarm.pl
Research has focused on understanding the structure-activity relationships that govern the affinity of these compounds for different GABA-A receptor subtypes. For instance, a series of 6-substituted 2-aryl-N,N-dimethylimidazo[1,2-a]pyridine-3-acetamides were synthesized and tested for their binding affinity to the ω₁-subtype of the benzodiazepine receptor. ptfarm.pl Furthermore, some 2-phenyl-imidazo[1,2-a]pyridine derivatives have been shown to be potent and selective ligands for peripheral benzodiazepine receptors (PBRs), which are distinct from the central benzodiazepine receptors. nih.govresearchgate.net These PBR ligands have been found to stimulate neurosteroid synthesis, which may contribute to their anticonflict actions. nih.gov
Table 1: Selected Imidazo[1,2-a]pyridine Derivatives and their Receptor Interactions
| Compound | Receptor Target | Observed Effect | Reference |
|---|---|---|---|
| 6-substituted 2-aryl-N,N-dimethylimidazo[1,2-a]pyridine-3-acetamides | ω₁-subtype of Benzodiazepine Receptor | Binding affinity investigated | ptfarm.pl |
| 3-phenylimidazo[1,2-a]pyridine derivatives | GABA-A receptors (α2 and/or α3 subunits) | Selective ligands | wipo.int |
| 2-phenyl-imidazo[1,2-a]pyridine derivatives (CB 34, CB 50, CB 54) | Peripheral Benzodiazepine Receptors (PBRs) | Potent and selective ligands, stimulated neurosteroid synthesis | nih.gov |
| Imidazo[1,2-a]pyrimidines | GABA-A receptor benzodiazepine binding site | Functional selectivity for the α3 subtype over the α1 subtype | researchgate.net |
Additional Therapeutic Area Explorations
The imidazo[1,2-a]pyridine scaffold is present in compounds investigated for their antiulcer properties. researchgate.netnih.gov One notable example is Soraprazan, an imidazo[1,2-a]pyridine derivative that has been in clinical development as an antiulcer drug. researchgate.net Zolimidine, another derivative, is known for its use in treating peptic ulcers. researchgate.net The mechanism of action for some of these antiulcer agents involves the inhibition of the gastric proton pump. vulcanchem.com
Derivatives of imidazo[1,2-a]pyridine have emerged as potential candidates for the treatment of diabetes. jchemrev.com Researchers have synthesized and evaluated various series of these compounds for their ability to modulate blood glucose levels.
One approach has been the development of GPR40 agonists. For instance, a series of novel compounds with an imidazo[1,2-a]pyridine scaffold were created, leading to the discovery of an efficient agonist that significantly decreased blood glucose in both normal and diabetic mice. jchemrev.com This compound also demonstrated favorable pharmacokinetic properties and a reduced risk of hepatotoxicity compared to other agents. jchemrev.com
Another strategy involves the synthesis of 2-substituted imidazo[1,2-a]pyridin-3-amine (B132443) derivatives, which have also shown antidiabetic activity. jchemrev.com
Table 2: Imidazo[1,2-a]pyridine Derivatives with Antidiabetic Potential
| Compound Series | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine scaffold as GPR40 agonist | GPR40 agonism | Significant decrease in blood glucose in mice, good pharmacokinetic profile | jchemrev.com |
| 2-substituted imidazo[1,2-a]pyridin-3-amine derivatives | Not specified | Displayed antidiabetic activity | jchemrev.com |
The imidazo[1,2-a]pyridine core structure has been explored for its potential in combating parasitic worm infections. nih.govresearchgate.net Research has led to the discovery of phenylacrylonitriles with an imidazo[1,2-a]pyridine core that exhibit good anthelmintic activities against Haemonchus contortus, a parasitic nematode of livestock. jmchemsci.com This activity is noteworthy as the imidazo[1,2-a]pyridine ring is a structural isostere of benzimidazole, a class of compounds well-known for their anthelmintic properties. jmchemsci.comchemrxiv.org
A novel class of imidazo[1,2-a]pyridine derivatives has been identified as inhibitors of aldehyde dehydrogenase (ALDH), specifically the ALDH1A3 isoenzyme. nih.gov This is particularly relevant in the context of cancer research, as ALDH1A3 is overexpressed in glioblastoma stem-like cells and plays a crucial role in their survival. nih.gov
These inhibitors have shown a promising functional profile, with activity against the target enzyme and selectivity over other highly homologous isoenzymes. nih.gov Importantly, representative compounds from this series demonstrated nanomolar to picomolar efficacy against patient-derived glioblastoma stem-like cells, suggesting that targeting ALDH could be a viable strategy to combat this aggressive brain tumor. nih.gov
Beta-Amyloid Inhibition
Derivatives of imidazo[1,2-a]pyridine have been investigated for their ability to inhibit the aggregation of beta-amyloid peptides, a critical process in the pathogenesis of Alzheimer's disease. google.comnih.gov A notable example is 6-iodo-2-(4'-dimethylaminophenyl)imidazo[1,2-a]pyridine, also known as IMPY. nih.govdoi.org In vitro binding studies have demonstrated that IMPY and its bromo derivative exhibit high binding affinities to Aβ aggregates, with Ki values of 15 nM and 10 nM, respectively. nih.gov These compounds act as specific ligands for Aβ aggregates. nih.gov
Further research has explored various derivatives to understand their potential for imaging Aβ plaques in the brain. nih.govresearchgate.net For instance, radioiodinated versions of IMPY, such as [125I]16(IMPY), have shown selective binding to amyloid-like structures in the brain sections of transgenic mice. nih.gov This suggests the potential of these derivatives as imaging agents for detecting Aβ aggregates in patients with Alzheimer's disease. nih.govdoi.org The development of such imaging agents is crucial for the early diagnosis and monitoring of the disease. nih.gov
Studies on related imidazo[1,2-b]pyridazine (B131497) derivatives, which are isosteric analogues of IMPY, have also been conducted to evaluate their binding to amyloid plaques. nih.govemory.edu These studies found that binding affinities ranged from 11.0 to over 1000 nM, depending on the substitution patterns at the 2- and 6-positions. nih.govemory.edu Specifically, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine demonstrated a high binding affinity with a Ki of 11.0 nM. nih.govemory.edu
The inhibitory activity of these compounds is not limited to direct binding. Some imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of beta-secretase (BACE1), an enzyme involved in the production of Aβ peptides. google.comacs.org These compounds are being explored for the prevention and treatment of disorders where beta-secretase plays a role, such as Alzheimer's disease. google.com
Table 1: Beta-Amyloid Inhibition Data for this compound Derivatives and Related Compounds
| Compound | Target | Assay | Ki (nM) | Source |
|---|---|---|---|---|
| 6-iodo-2-(4'-dimethylaminophenyl)imidazo[1,2-a]pyridine (IMPY) | Aβ aggregates | In vitro binding | 15 | nih.gov |
| Bromo derivative of IMPY | Aβ aggregates | In vitro binding | 10 | nih.gov |
| 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | Aβ1-40 aggregates | In vitro binding | 11.0 | nih.govemory.edu |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on their substitution patterns. acs.org Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds as pharmacological agents.
The nature and position of substituents on the imidazo[1,2-a]pyridine ring system significantly influence the pharmacological activity. acs.orgnih.gov For instance, in the context of beta-amyloid inhibition, modifications at the C-2 and C-6 positions have been extensively studied.
Research on imidazo[1,2-b]pyridazine derivatives, which are structurally similar to imidazo[1,2-a]pyridines, has shown that the 2-N,N-dimethylaminophenyl moiety is often important for desirable binding affinities to Aβ plaques. nih.gov The study of various substituents at the 6-position of these compounds revealed a moderate tolerance for modification, with Ki values ranging from 10 to 50 nM. nih.gov The 6-methylthio analogue demonstrated higher affinity compared to the 6-methoxyl analogue. nih.gov Conversely, the introduction of a ω-fluoroethyl or ω-fluoropropyl group was found to decrease binding affinity. nih.gov Replacing the phenyl ring at the 2-position with pyridinyl or thiophenyl rings also led to a significant reduction in binding affinity, suggesting the importance of the phenyl ring for maintaining high affinity. nih.gov
The functionalization at the C-3 position is also a key area of synthetic transformation, leading to products with diverse biological activities. researchgate.net The biological activities of imidazo[1,2-a]pyridines are strongly dependent on the nature of substituents at both the C2 and C3 positions. beilstein-journals.org
Table 2: Impact of Substituents on the Aβ Binding Affinity of Imidazo[1,2-b]pyridazine Derivatives
| Compound Analogue | Modification | Effect on Binding Affinity | Source |
|---|---|---|---|
| 6-methylthio analogue | Substitution at position 6 | Higher affinity | nih.gov |
| 6-methoxyl analogue | Substitution at position 6 | Lower affinity | nih.gov |
| ω-fluoroethyl or ω-fluoropropyl group | Incorporation of group | Decreased affinity | nih.gov |
| Pyridinyl or thiophenyl ring | Replacement of phenyl ring at position 2 | Significantly reduced affinity | nih.gov |
The binding affinity of imidazo[1,2-a]pyridine derivatives to their biological targets is a key determinant of their therapeutic potential. For compounds targeting Aβ plaques, high affinity is a desirable characteristic.
Studies on 2-phenyl-imidazo[1,2-a]pyridine compounds as ligands for peripheral benzodiazepine receptors (PBRs) have provided insights into the factors influencing binding affinity. researchgate.net These studies have explored how the introduction of hydrophilic groups affects affinity and selectivity. researchgate.net
In the context of Aβ inhibition, the affinity of ligands is often quantified by the inhibition constant (Ki). As mentioned previously, derivatives of IMPY have shown high binding affinities for Aβ aggregates, with Ki values in the low nanomolar range. nih.gov Similarly, certain imidazo[1,2-b]pyridazine derivatives have demonstrated high affinity for synthetic Aβ aggregates. nih.govemory.edu
Molecular Mechanism of Action Investigations
Understanding the molecular mechanisms through which imidazo[1,2-a]pyridine derivatives exert their effects is essential for their development as therapeutic agents.
Research has identified several cellular targets and pathways modulated by imidazo[1,2-a]pyridine derivatives. In the context of cancer, these compounds have been shown to induce cell death through pathways involving the release of cytochrome c from the mitochondria and the activation of caspases 3 and 8. nih.gov Some derivatives have been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. nih.govmdpi.com
For neurodegenerative diseases, a primary target is the Aβ peptide and its aggregation pathway. doi.org Additionally, some derivatives have been designed to inhibit enzymes like BACE1, which is involved in Aβ production. google.comacs.org Other research has focused on the development of imidazo[1,2-a]pyridine derivatives as inhibitors of kinases such as IRAK4, which plays a role in inflammatory signaling pathways. google.com The inhibition of protein kinases is a significant area of research for developing anti-inflammatory drugs. google.com
A novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA), has been shown to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway, demonstrating anti-inflammatory effects in cancer cell lines. nih.gov
The receptor binding profiles of imidazo[1,2-a]pyridine derivatives are diverse, contributing to their wide range of pharmacological activities. These compounds have been shown to interact with various receptors in the central nervous system. doi.org
One of the most well-known examples is Zolpidem, which acts as a positive allosteric modulator of GABAA receptors and is used to treat insomnia. doi.org Imidazo[1,2-a]pyridine derivatives have also been investigated as ligands for serotonin (B10506) (5-HT) receptors, including 5-HT2A, 5-HT3, and 5-HT4, as well as dopamine (B1211576) D4 receptors. doi.org
In the context of Alzheimer's disease, the primary "receptor" for many of these compounds is the aggregated form of the Aβ peptide. nih.gov The binding to Aβ plaques is a key feature for their use as imaging agents. nih.govresearchgate.net Additionally, some derivatives have been studied for their affinity to peripheral benzodiazepine receptors (PBRs). researchgate.net
Computational and Theoretical Studies in Imidazo 1,2 a Pyridin 6 Ol Research
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels.
Density Functional Theory (DFT) has become a prominent and influential technique for evaluating the structural and spectral properties of organic compounds, including the imidazo[1,2-a]pyridine (B132010) scaffold. nih.gov DFT methods, particularly using the B3LYP functional, are frequently employed for the geometry optimization of imidazo[1,2-a]pyridine derivatives to find their most stable ground-state conformation. scirp.orgnih.gov This level of theory is considered robust and widely applicable, providing a good balance between accuracy and computational cost for small to medium-sized molecules. scirp.orgnih.gov Calculations are used to investigate global and local chemical reactivity parameters and to understand the impact of various substituent groups on the scaffold. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) extends DFT to study the properties of molecules in their excited states. mpg.de This is particularly useful for investigating photophysical properties, such as those relevant to fluorescent probes and laser dyes. tandfonline.com For instance, TD-DFT has been used to study the excited-state intramolecular proton transfer (ESIPT) process in hydroxyphenyl imidazo[1,2-a]pyridine derivatives, which is crucial for their fluorescence behavior. tandfonline.comdntb.gov.ua These calculations can predict electronic absorption and emission spectra, helping to explain phenomena like the large Stokes shifts observed in some derivatives, which is a highly desirable characteristic for various optical applications. tandfonline.com
The Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. scirp.org
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability. scirp.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap suggests higher reactivity. scirp.org For various imidazo[1,2-a]pyridine derivatives, HOMO-LUMO energy gaps have been calculated to range from 2.49 eV to 3.91 eV, providing insights into their relative stabilities. scirp.org This analysis is fundamental for designing molecules with specific electronic properties and for understanding charge transfer within the molecule. dntb.gov.ua
| Property | Description | Significance in Imidazo[1,2-a]pyridine Research |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons. A higher HOMO energy suggests a better electron donor. scirp.org |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept electrons. A lower LUMO energy suggests a better electron acceptor. scirp.org |
| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A crucial indicator of molecular stability and reactivity. A larger gap signifies higher stability and lower chemical reactivity. scirp.org |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for analyzing and predicting the reactive behavior of molecules by visualizing the electrostatic potential on the electron density surface. scirp.org The MEP map uses a color scale to indicate different potential regions: red signifies areas of most negative potential (electron-rich, prone to electrophilic attack), while blue represents areas of most positive potential (electron-poor, prone to nucleophilic attack). scirp.orgresearchgate.net
For imidazo[1,2-a]pyridine derivatives, MEP analysis has been used to identify potential sites for molecular interactions. scirp.orgnih.gov Studies on related scaffolds reveal that nitrogen atoms in the ring system and oxygen atoms in substituents often appear as nucleophilic sites (negative potential). scirp.org This information is critical for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how a molecule will interact with a biological target like a protein receptor. scirp.orgnih.gov
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are advanced computational methods used to study non-covalent interactions (NCIs). nih.gov NCIs, such as hydrogen bonds and van der Waals forces, are crucial in determining the three-dimensional structure of molecules and their interactions with other molecules.
QTAIM and RDG analyses have been applied to imidazo[1,2-a]pyrimidine (B1208166) derivatives to characterize intramolecular and intermolecular hydrogen bonds. nih.gov For example, RDG analysis can reveal the strengthening of hydrogen bonds when a molecule transitions to an excited state. tandfonline.com These methods provide a detailed picture of the bonding environment, which is essential for understanding the stability of molecular complexes and for designing molecules with specific binding properties. nih.govtandfonline.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are used to study the behavior of molecules over time and their interactions with biological macromolecules, providing insights that are not accessible through static computational methods alone.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a protein or receptor). nih.govacs.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for elucidating the binding mode of potential inhibitors. nih.govrsc.org
Derivatives of the imidazo[1,2-a]pyridine scaffold have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various enzymes and receptors implicated in diseases. nih.gov For example, docking simulations have been performed to investigate the binding of imidazo[1,2-a]pyridine derivatives to targets such as phosphoinositide 3-kinase (PI3Kα), aldehyde dehydrogenase (ALDH1A3), and phosphodiesterase. acs.orgmdpi.comacs.org These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. acs.orgmdpi.com The results, often expressed as a docking score, help to rank compounds based on their predicted binding affinity and guide the synthesis of more potent and selective inhibitors. acs.orgmdpi.com
| Target Protein | PDB Code | Ligand/Compound | Predicted Binding Affinity/Score (kcal/mol) | Key Interacting Residues |
| PI3Kα | 4ZOP | Compound 13k | - | Val851, Ser774, Lys802, Asp933 |
| Phosphodiesterase 3B | 1SOJ | Compound 4(g) | MolDock Score: -130.663 | Tyr844, Ser857, His873 |
| ALDH1A3 | 5LCM | Compound 3a (GA11) | - | G136, L185, W189, L471, A473 |
| hACE2 | 7U0N | Imidazo[1,2-a]pyrimidine derivative | -9.1 | - |
| Spike Protein | 7U0N | Imidazo[1,2-a]pyrimidine derivative | -7.3 | - |
Binding Mode Elucidation and Energetic Assessment
Molecular docking simulations are a cornerstone of computational research, offering a window into the specific interactions between a ligand, such as an Imidazo[1,2-a]pyridine derivative, and its protein target. These studies are crucial for understanding the basis of a compound's activity and for guiding the design of more potent and selective molecules.
In one study, molecular docking was employed to investigate the binding of novel Imidazo[1,2-a]pyridine derivatives with oxidoreductase, an enzyme implicated in breast cancer. researchgate.net The simulations revealed that a particularly active compound established key interactions with the amino acid residues His222, Tyr216, and Lys270 within the enzyme's active site, achieving a high binding energy of -9.207 kcal/mol. researchgate.net This strong binding affinity is indicative of a stable and favorable interaction, which correlates with the compound's observed anticancer activity against MCF7 breast cancer cells. researchgate.net
Similarly, molecular modeling and docking studies of other Imidazo[1,2-a]pyridine derivatives targeting cyclooxygenase-2 (COX-2) showed a binding mode analogous to the known inhibitor SC-558. researchgate.net These computational models indicated that the methylsulfonyl group of the derivatives could fit into a secondary pocket of the COX-2 enzyme, a feature that contributes to their high inhibitory selectivity. researchgate.net
Further research on 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as potential PI3Kα inhibitors also utilized molecular docking to elucidate their binding mechanism. mdpi.com The docking model for compound 13k with PI3Kα (PDB code: 4ZOP) showed the formation of two conventional hydrogen bonds with the residues Lys802 and Gln859. mdpi.com The interaction was further stabilized by various hydrophobic interactions, including van der Waals forces, pi-pi T-shaped interactions, and pi-sulfur interactions within the ATP-binding pocket of PI3Kα. mdpi.com A pi-alkyl interaction with the Leu807 residue was also observed. mdpi.com These detailed interaction maps are invaluable for understanding the structure-activity relationships (SAR) and for the rational design of new, more effective inhibitors.
In the context of viral diseases, computational studies have explored Imidazo[1,2-a]pyrimidine derivatives as potential inhibitors of SARS-CoV-2 cell entry. nih.gov Molecular docking simulations were performed on key proteins involved in viral entry, namely human angiotensin-converting enzyme 2 (hACE2) and the spike protein. The results showed that the synthesized compounds had promising binding affinities, with one top-scoring compound exhibiting a remarkable affinity of -9.1 kcal/mol for ACE2 and -7.3 kcal/mol for the spike protein. nih.gov These findings suggest a potential mechanism of action where the compounds could block the virus from entering human cells. nih.gov
The following table provides a summary of the binding energies and interacting residues for selected Imidazo[1,2-a]pyridine derivatives.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Drug-Likeness Predictions
Beyond binding affinity, the success of a potential drug molecule is heavily dependent on its pharmacokinetic and safety profiles. In silico ADMET prediction tools are therefore essential for the early-stage evaluation of drug candidates, helping to identify compounds with favorable properties and to flag potential liabilities.
For a series of novel Imidazo[1,2-a]pyrimidine Schiff base derivatives, in silico ADMET and drug-likeness predictions were conducted. nih.gov The results of these computational analyses suggested that the synthesized compounds possess promising drug-like characteristics. nih.gov
In another study focusing on Imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents, ADME-Tox investigations were carried out. mdpi.com These predictions indicated that the most active compounds in the series had promising pharmacokinetic safety profiles. mdpi.com
A study on GC-MS analyzed compounds, including a derivative of Imidazo[1,2-a]pyridine, evaluated their drug-likeness and pharmacokinetic properties. The analysis showed that the compounds had molecular weights ranging from 237.30 to 382.88 g/mol , between 3 and 6 rotatable bonds, and iLogP values from 2.87 to 4.01. jbcpm.com The Topological Polar Surface Area (TPSA) values, an indicator of a molecule's ability to permeate cell membranes, ranged from 4.93 to 82.74 Ų. jbcpm.com These parameters are all within the generally accepted ranges for orally bioavailable drugs.
The following table summarizes the predicted ADMET and drug-likeness properties for a selection of Imidazo[1,2-a]pyridine derivatives from various studies.
Prediction of Biological Targets and Pathways
Computational approaches can also be used to predict the potential biological targets and pathways that a compound might modulate. This can help to identify new therapeutic applications for existing compounds or to understand the off-target effects of a drug candidate.
For instance, a study on a novel Imidazo[1,2-a]pyridine derivative, abbreviated as MIA, investigated its effects on inflammatory pathways in cancer cells. nih.gov Molecular docking studies predicted that MIA could bind to the NF-κB p50 subunit. nih.gov This prediction was further supported by experimental evidence showing that MIA, particularly in combination with curcumin, could modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov
In another example, computational studies on Imidazo[1,2-a]pyrimidine derivatives suggested their potential as dual inhibitors of hACE2 and the spike protein, which are critical for SARS-CoV-2 cell entry. nih.gov This prediction of biological targets provides a strong rationale for further experimental validation of these compounds as potential antiviral agents.
Furthermore, research on Imidazo[1,2-a]pyridine derivatives has identified their potential to inhibit Mycobacterium tuberculosis glutamine synthetase, a key enzyme for the survival of the tuberculosis-causing bacterium. researchgate.net This identification of a specific molecular target opens up avenues for the development of new anti-tubercular drugs.
Spectroscopic Characterization Methodologies for Imidazo 1,2 a Pyridin 6 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of imidazo[1,2-a]pyridine (B132010) derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of individual atoms within the molecule.
¹H NMR: The proton NMR spectra of imidazo[1,2-a]pyridine systems reveal characteristic chemical shifts for the protons on the fused ring system. For instance, in a study of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives, the protons on the pyridine (B92270) ring typically appear as multiplets in the aromatic region, with distinct signals for H-5, H-6, H-7, and H-8. mdpi.com The chemical shifts are influenced by the nature and position of substituents. For example, the synthesis of 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine was confirmed using ¹H NMR. nih.gov
¹³C NMR: The ¹³C NMR spectra provide information on the carbon framework of the imidazo[1,2-a]pyridine core. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the unambiguous assignment of each carbon atom in the structure. mdpi.com For example, in the characterization of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives, the carbon signals were assigned with the aid of DEPT (135) spectra. mdpi.com The characterization of various imidazo[1,2-a]pyridine ethers also relied on ¹³C NMR data to confirm the molecular structure. rsc.org
Detailed NMR data for representative imidazo[1,2-a]pyridine derivatives are often presented in tabular format to facilitate comparison and structural confirmation. mdpi.comrsc.orgrsc.orgnih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Imidazo[1,2-a]pyridine Derivatives Note: This table is a representation of typical data and may not correspond to a single specific molecule.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | - | ~145 |
| 3 | ~7.8 | ~110 |
| 5 | ~7.6 | ~125 |
| 6 | ~6.8 | ~112 |
| 7 | ~7.1 | ~120 |
| 8 | ~8.1 | ~117 |
| 8a | - | ~142 |
Mass Spectrometry (MS, HRMS, LC-MS(ESI))
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of imidazo[1,2-a]pyridin-6-ol and its analogs.
MS and HRMS: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. rsc.org This is crucial for confirming the identity of newly synthesized derivatives. Electrospray ionization (ESI) is a common soft ionization technique used for these analyses, often yielding the protonated molecule [M+H]⁺. nih.govrsc.org
LC-MS(ESI): Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. rsc.org This technique is particularly useful for analyzing reaction mixtures and purifying compounds. The retention time (Rt) from the LC provides an additional characteristic parameter for compound identification. nih.govrsc.org For example, the characterization of various imidazo[1,2-a]pyridine derivatives often includes LC-MS data to confirm purity and molecular weight. nih.govgoogle.com
Infrared (FT-IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For imidazo[1,2-a]pyridine derivatives, the FT-IR spectra show characteristic absorption bands for the various vibrational modes of the molecule. rsc.org
Key vibrational bands include C-H stretching, C=C and C=N stretching in the aromatic system, and vibrations associated with substituents. For instance, the FT-IR spectra of imidazo[1,2-a]pyridine ethers show characteristic peaks for C-O ether linkages. rsc.org The vibrational assignments can be supported by density functional theory (DFT) calculations to provide a more detailed understanding of the spectral features. researchgate.net
Table 2: Typical FT-IR Absorption Bands for Imidazo[1,2-a]pyridine Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000-3100 |
| Aromatic C=C/C=N | Stretching | 1400-1650 |
| C-O (Ether) | Stretching | 1050-1250 |
| O-H (Phenol) | Stretching (Broad) | 3200-3600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within the imidazo[1,2-a]pyridine system. The absorption and emission properties are of significant interest due to the potential applications of these compounds in materials science and as fluorescent probes. ijrpr.com
The UV-Vis absorption spectra of imidazo[1,2-a]pyridine derivatives typically exhibit absorption bands in the UV region, corresponding to π-π* transitions within the conjugated bicyclic system. ijrpr.com The position and intensity of these bands are influenced by substituents and the solvent environment. ijrpr.com
Certain derivatives of imidazo[1,2-a]pyridine, particularly those with a hydroxyl group positioned to form an intramolecular hydrogen bond, can undergo excited-state intramolecular proton transfer (ESIPT). nih.govresearchgate.net This process involves the transfer of a proton in the excited state, leading to a tautomeric form with distinct photophysical properties.
The ESIPT dynamics of compounds like 6-cyano-2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine have been studied using femtosecond transient absorption spectroscopy. figshare.com These studies reveal that the ESIPT can occur on a picosecond timescale. figshare.com The efficiency and rate of ESIPT can be influenced by the molecular structure and the surrounding environment. figshare.comtandfonline.com Theoretical studies using DFT and TD-DFT methods have also been employed to investigate the potential energy surfaces and barriers for the ESIPT process. tandfonline.com
Imidazo[1,2-a]pyridine derivatives are known for their fluorescent properties, often emitting in the blue to green region of the visible spectrum. ijrpr.comresearchgate.net The fluorescence quantum yield and emission wavelength can be tuned by modifying the substituents on the heterocyclic core. nih.govresearchgate.net
A key feature of many fluorescent imidazo[1,2-a]pyridines is a large Stokes shift, which is the difference in energy between the absorption and emission maxima. nih.govunito.it Large Stokes shifts are advantageous for applications in fluorescence imaging and sensing as they minimize self-absorption. rsc.orgmdpi.com The Stokes shift can be significantly influenced by the occurrence of ESIPT, with some ESIPT-capable compounds exhibiting very large shifts. nih.govresearchgate.net The photophysical properties, including the Stokes shift, can also be affected by the solvent polarity. mdpi.com
Advanced Applications of Imidazo 1,2 a Pyridin 6 Ol Beyond Medicinal Chemistry
Materials Science Applications
The structural characteristics of the imidazo[1,2-a]pyridine (B132010) moiety make it a valuable component in materials science. rsc.orgrsc.org Derivatives of this scaffold have been investigated for their utility in creating novel materials, including specialized dyes. medchemexpress.com The rigid, planar structure of the imidazo[1,2-a]pyridine core, combined with its π-conjugated system, is conducive to strong intermolecular interactions and desirable electronic properties.
The position of the hydroxyl group on the pyridine (B92270) ring is critical in determining the molecule's photophysical behavior. For instance, studies on hydroxy-substituted isomers like 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridines (HPIPs) have shown that they can exhibit excited-state intramolecular proton transfer (ESIPT), a phenomenon that leads to a large Stokes shift and unique fluorescence properties. tandfonline.comijrpr.com This makes them highly suitable for creating advanced functional materials. It is plausible that Imidazo[1,2-a]pyridin-6-ol, by virtue of its hydroxyl group, could be leveraged to create novel polymers or solid-state materials with tailored optical and electronic characteristics, useful in sensors, optical data storage, or as components in other advanced material systems. The ability to functionalize the 6-position further expands its potential in creating diverse material libraries. frontiersin.org
Optoelectronic Device Development
The field of optoelectronics has seen significant interest in imidazo[1,2-a]pyridine derivatives due to their inherent luminescent properties. tandfonline.comijrpr.com These compounds are being explored as emitters in Organic Light-Emitting Diodes (OLEDs), components for organic solar cells, and as laser dyes. tandfonline.comacs.org The fluorescence of these molecules stems from the π-conjugated bicyclic structure, and this emission can be fine-tuned by adding different substituents. ijrpr.com
Theoretical and experimental studies on various imidazo[1,2-a]pyridine-based dyes demonstrate that their significant Stokes shifts make them highly attractive for optoelectronic applications. tandfonline.com For example, specific derivatives have been designed as deep-blue fluorescent emitters for high-performance OLEDs, where the imidazo[1,2-a]pyridine unit acts as an efficient electron acceptor. The introduction of a hydroxyl group, as in this compound, can influence the frontier molecular orbital energies (HOMO/LUMO), thereby tuning the emission color and efficiency of the resulting device. While direct reports on this compound in OLEDs are not yet prevalent, the principles established with other substituted imidazo[1,2-a]pyridines provide a clear roadmap for its potential integration into next-generation optoelectronic devices.
Advanced Functional Materials
Fluorescent Probes and Chemosensors
One of the most promising applications for hydroxylated imidazo[1,2-a]pyridines is in the development of fluorescent probes and chemosensors. tandfonline.com The fluorescence of the imidazo[1,2-a]pyridine core is often sensitive to its local environment, making it an excellent reporter moiety. The hydroxyl group in this compound can act as a binding site or a proton donor/acceptor, which can modulate the fluorescence in the presence of specific analytes.
Research on related structures has demonstrated the viability of this approach. For instance, imidazo[1,2-a]pyridine-based sensors have been designed for the detection of various metal ions, including Zn²⁺, Fe³⁺, and Hg²⁺, as well as anions like fluoride. rsc.orgresearchgate.netrsc.org These sensors often operate via mechanisms like intramolecular charge transfer (ICT) or ESIPT, which are influenced by the presence of hydroxyl groups. rsc.orgtandfonline.com A probe based on 2-(imidazo[1,2-a]pyridin-2-yl)phenol, an isomer of the title compound, was developed for the highly selective detection of cysteine. nih.gov This suggests that this compound could serve as a foundational scaffold for a new class of chemosensors, where its specific electronic structure could be harnessed to detect a range of biologically and environmentally important species.
| Probe Type | Target Analyte | Sensing Mechanism | Key Structural Feature | Reference |
| Imidazo[1,2-a]pyridine-based | Zn²⁺ | Intramolecular Charge Transfer (ICT) | Imidazo[1,2-a]pyridine core | rsc.org |
| Imidazo[1,2-a]pyridine-Xanthene | Hg²⁺ | Spirolactam ring-opening | Functionalized xanthene dye | rsc.org |
| Imidazo[1,2-a]pyridine-Hydrazide | F⁻ | Intermolecular Proton Transfer | Schiff base with dihydroxybenzaldehyde | researchgate.net |
| 2-(Imidazo[1,2-a]pyridin-2-yl)phenol | Cysteine | Michael Addition / Cleavage | Phenol and acrylate (B77674) groups | nih.gov |
Photoswitching Technologies
Materials capable of undergoing reversible changes in their properties upon light irradiation, known as photoswitches, are crucial for developing molecular machines and high-density optical data storage. The ESIPT phenomenon, observed in certain hydroxy-substituted imidazo[1,2-a]pyridines, is a key mechanism for creating such photoswitchable molecules. tandfonline.com
The process involves the transfer of a proton in the excited state, leading to a tautomer with distinct electronic and structural properties. This rapid and reversible transformation can be controlled by light, effectively switching the molecule between two states. Studies on 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) have detailed this process, where the molecule can be switched between its enol and keto forms. tandfonline.comresearchgate.net The presence of the hydroxyl group in this compound provides the necessary proton-donating capability for such a mechanism. While the specific dynamics would differ from the 2'-hydroxy isomer, the potential for light-induced tautomerization makes this compound a compelling candidate for research into new photoswitching technologies.
Organic Lasers
The same properties that make imidazo[1,2-a]pyridine derivatives suitable for OLEDs and sensors—high fluorescence quantum yields and large Stokes shifts—also make them attractive for applications in organic lasers. tandfonline.com Organic laser dyes need to be highly emissive and photostable. The ESIPT process in hydroxylated imidazo[1,2-a]pyridines is particularly beneficial as it minimizes self-absorption losses, a common issue in laser systems. The large separation between the absorption and emission wavelengths (Stokes shift) prevents the emitted photons from being reabsorbed by the dye molecules. tandfonline.com
Theoretical studies have identified certain HPIP-based dyes as having significant potential as laser dyes. tandfonline.com By extension, this compound and its derivatives could be engineered to exhibit the strong, stable, and widely Stokes-shifted fluorescence required for organic laser applications. The specific substitution pattern on the imidazo[1,2-a]pyridine core, including the position of the hydroxyl group, would be a critical factor in optimizing the lasing efficiency and wavelength.
Emerging Applications in Chemical Biology
Beyond simply detecting biomolecules, fluorescent probes derived from imidazo[1,2-a]pyridines are increasingly used to visualize and study biological processes within living systems. This falls under the domain of chemical biology, where chemical tools are used to probe and manipulate biological systems. The low cytotoxicity and good cell permeability of many imidazo[1,2-a]pyridine derivatives make them well-suited for live-cell imaging. rsc.orgnih.gov
Probes based on this scaffold have been successfully employed for imaging Hg²⁺ in HeLa cells and cysteine in both HepG2 cells and zebrafish. rsc.orgnih.gov These applications demonstrate the potential of using these compounds to monitor the distribution and dynamics of important analytes in complex biological environments. This compound, with its reactive hydroxyl group, could be used as a versatile platform for developing new chemical biology tools. It can be conjugated to other molecules to create targeted probes or functionalized to respond to specific enzymatic activities or microenvironmental changes (e.g., pH, redox potential) within a cell.
| Compound/Probe | Biological Application | Organism/Cell Line | Key Feature | Reference |
| Rh-Ip-Hy | Imaging of Hg²⁺ | HeLa Cells | High selectivity and pH tolerance | rsc.org |
| IPPA | Imaging of Cysteine | HepG2 Cells, Zebrafish | High sensitivity and selectivity over Hcy/GSH | nih.gov |
| 6-Substituted Derivatives | Potential Enzyme Inhibition | (In vitro assays) | Targeting Rab Geranylgeranyl Transferase | frontiersin.org |
Future Directions and Research Perspectives for Imidazo 1,2 a Pyridin 6 Ol
Novel Synthetic Route Development
The development of efficient and versatile synthetic routes is paramount for the exploration of the chemical space around the Imidazo[1,2-a]pyridine (B132010) core. Future research will likely focus on catalyst-free and environmentally benign methods to construct this scaffold. acs.org One promising approach involves the condensation of 2-aminopyridines with various substrates like α-halogenocarbonyl compounds. acs.org Recent studies have highlighted catalyst-free versions of this reaction, utilizing high boiling point solvents or eco-friendly techniques. acs.org
Furthermore, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer an efficient pathway to 2,3-disubstituted imidazo[1,2-a]pyridines. acs.org The exploration of novel catalysts and reaction conditions for these multicomponent reactions could lead to the synthesis of a diverse library of Imidazo[1,2-a]pyridin-6-ol analogs. mdpi.com The development of one-pot syntheses, combining multiple reaction steps into a single operation, will also be a key area of focus to improve efficiency and reduce waste. lew.ro
Late-stage functionalization of the imidazo[1,2-a]pyridine core is another critical area for future synthetic exploration. researchgate.net This strategy allows for the introduction of various functional groups at a late stage of the synthesis, enabling the rapid generation of a diverse range of derivatives for biological screening.
Exploration of New Biological Targets and Therapeutic Areas
The imidazo[1,2-a]pyridine scaffold has been recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov Future research will aim to identify and validate new biological targets for this compound and its derivatives.
In the realm of oncology, derivatives of imidazo[1,2-a]pyridine have shown promise as inhibitors of various kinases and other signaling pathways implicated in cancer progression. researchgate.net For instance, certain derivatives have been designed and synthesized as PI3Kα inhibitors, a key target in cancer therapy. mdpi.com The exploration of their efficacy against a broader range of cancer cell lines and the elucidation of their precise mechanisms of action will be crucial. researchgate.net
The anti-inflammatory potential of this scaffold also warrants further investigation. nih.gov Studies have shown that some imidazo[1,2-a]pyridine derivatives can modulate key inflammatory pathways, such as the STAT3/NF-κB signaling cascade. nih.gov Future research could focus on designing more potent and selective anti-inflammatory agents based on the this compound core.
Furthermore, the antimicrobial and antiparasitic activities of this class of compounds present another exciting avenue for research. nih.govuantwerpen.be With the rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents, and the imidazo[1,2-a]pyridine scaffold could provide a valuable starting point for the development of new anti-infective drugs. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound derivatives will undoubtedly benefit from these technologies. AI algorithms can be employed to analyze large datasets of chemical structures and biological activities to build predictive models. scielo.br
Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can be developed to predict the biological activity of novel this compound analogs, thereby guiding the design of more potent compounds. scielo.brscielo.br These models can help researchers prioritize which compounds to synthesize and test, saving time and resources. scielo.br
Generative AI models can be used for the de novo design of novel imidazo[1,2-a]pyridine derivatives with desired physicochemical and pharmacological properties. By learning from existing chemical data, these models can propose new molecular structures that are likely to be active against a specific biological target.
Furthermore, molecular dynamics simulations, often coupled with machine learning, can provide insights into the binding modes of this compound derivatives with their biological targets. scielo.br This information is invaluable for understanding the structure-activity relationships and for the rational design of improved inhibitors.
Sustainable Synthesis and Development
In line with the growing emphasis on green chemistry, the development of sustainable synthetic methods for this compound and its derivatives is a critical future direction. sioc-journal.cn This involves the use of environmentally friendly solvents, such as water, and the development of catalyst-free or metal-free reaction conditions. researchgate.netrsc.org
Microwave-assisted synthesis and ultrasound-assisted reactions are emerging as powerful green chemistry tools that can accelerate reaction times and improve yields. researchgate.net The application of these technologies to the synthesis of the imidazo[1,2-a]pyridine scaffold is an active area of research.
Q & A
Q. What are the common synthetic routes for preparing imidazo[1,2-a]pyridin-6-ol derivatives, and what key reaction conditions must be optimized?
this compound derivatives are typically synthesized via condensation reactions, multicomponent reactions (e.g., Groebke–Blackburn–Bienaymé), or oxidative coupling. Key steps include cyclization of 2-aminopyridines with α-haloketones or aldehydes under acidic or catalytic conditions. For example, iodine-mediated cyclization at 80–100°C in DMF can introduce halogen substituents (e.g., iodine at position 3) while preserving the hydroxyl group at position 6 . Reaction optimization often involves adjusting solvent polarity, temperature, and catalyst loading to improve yield and regioselectivity.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming regiochemistry, particularly distinguishing between positional isomers (e.g., substituents at C2 vs. C3). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation, especially for iodine-substituted derivatives, where heavy-atom effects enhance resolution .
Q. How can researchers assess the biological activity of this compound derivatives in early-stage drug discovery?
Initial screening involves in vitro assays targeting specific enzymes or receptors (e.g., kinase inhibition, antimicrobial activity). Use dose-response curves to determine IC₅₀ values, ensuring proper controls (e.g., DMSO vehicle). For derivatives with iodinated substituents (e.g., 3-iodo analogs), evaluate stability in physiological buffers (pH 7.4) to rule out hydrolytic degradation confounding bioactivity results .
Q. What are the solubility challenges associated with this compound derivatives, and how can they be mitigated?
The hydroxyl group at position 6 enhances hydrophilicity, but aromatic stacking and halogen substituents (e.g., iodine) may reduce aqueous solubility. Techniques include co-solvent systems (DMSO/PBS), micronization, or salt formation. Differential Scanning Calorimetry (DSC) and TGA can identify polymorphic forms with improved solubility profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound derivatives?
Cross-validate docking studies (e.g., AutoDock Vina) with experimental binding assays (SPR or ITC) to confirm target engagement. If discrepancies persist, re-examine force field parameters or solvation models in simulations. For example, iodine’s polarizability may require advanced DFT-D3 corrections .
Q. What strategies optimize regioselectivity in the synthesis of polysubstituted this compound derivatives?
Employ directing groups (e.g., hydroxyl at C6) to control electrophilic substitution patterns. For C3 iodination, use NIS (N-iodosuccinimide) in acetic acid to direct halogenation. Kinetic vs. thermodynamic control can be leveraged by varying reaction time and temperature .
Q. How do steric and electronic effects of substituents influence the stability of this compound derivatives under physiological conditions?
Electron-withdrawing groups (e.g., iodine at C3) increase oxidative stability but may reduce metabolic half-life. Use accelerated stability testing (40°C/75% RH) and LC-MS to track degradation products. Compare with non-halogenated analogs to isolate substituent-specific effects .
Q. What experimental design principles (e.g., factorial design) are effective for optimizing multi-step syntheses of this compound derivatives?
Apply a 2³ factorial design to screen variables: catalyst loading (mol%), temperature, and solvent polarity. Response surface methodology (RSM) identifies interactions between factors. For example, high catalyst loading with polar solvents (DMF) may maximize yield while minimizing side products .
Q. How can comparative studies between this compound and structurally related heterocycles (e.g., imidazo[1,2-b]pyridazines) inform SAR?
Perform matched molecular pair analysis to isolate the impact of ring size and substituent position. For instance, replacing pyridine with pyridazine alters π-stacking and hydrogen-bonding capacity, which can be quantified via XRD and computational electrostatic potential maps .
Methodological Notes
- Data Validation : Always cross-reference experimental results with theoretical models (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
- Safety Compliance : Adhere to laboratory safety protocols (e.g., chemical hygiene plans) when handling halogenated derivatives .
- Ethical Use : Derivatives are strictly for research; avoid human/animal applications without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
